molecular formula C20H20O5 B3026833 Moracin T CAS No. 1146113-27-0

Moracin T

Cat. No.: B3026833
CAS No.: 1146113-27-0
M. Wt: 340.4 g/mol
InChI Key: BILBQNGVYFSUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moracin T has been reported in Morus mesozygia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11(2)4-5-15-16-9-18(12-6-13(21)8-14(22)7-12)25-19(16)10-17(23)20(15)24-3/h4,6-10,21-23H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILBQNGVYFSUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C=C(O2)C3=CC(=CC(=C3)O)O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146113-27-0
Record name Moracin T
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Moracin T: An In-depth Technical Guide on its Antioxidant Properties and Radical Scavenging Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin T, a natural benzofuran derivative isolated from Morus mesozygia, has garnered attention for its potent antioxidant activities. This technical guide provides a comprehensive overview of the current understanding of Moracin T's antioxidant properties, focusing on its radical scavenging mechanisms. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying chemical and biological pathways. The information presented herein is intended to support further research and development of Moracin T as a potential therapeutic agent.

Quantitative Antioxidant Activity of Moracin T and Related Compounds

Experimental data on the antioxidant capacity of Moracin T is limited. However, studies on Moracin T and structurally related moracins provide valuable insights into its potential efficacy. The available quantitative data from common antioxidant assays are summarized below. It is noteworthy that while theoretical studies strongly support the potent antioxidant activity of Moracin T, extensive experimental validation across various assays is not yet widely published.

CompoundAssayIC50/EC50Reference CompoundSource
Moracin T DPPHEC50: 4.12 ± 2.73 µg/mL-(Kapche et al., 2009)
Moracin NDPPHIC50: 40.00 µMResveratrol(Tu et al., 2019)[1]
Moracin NCAAEC50: 24.92 µMResveratrol(Tu et al., 2019)[1]
Moracin CDPPHIC50: ~25 µM-(Li et al., 2018)
Moracin CABTSIC50: ~15 µM-(Li et al., 2018)
Moracin C•O2⁻-inhibitionIC50: ~30 µM-(Li et al., 2018)
Moracin CCUPRACIC50: ~20 µM-(Li et al., 2018)

Note: Data for moracins N and C are included for comparative purposes due to the limited availability of quantitative data for Moracin T.

Radical Scavenging Mechanisms of Moracin T

Theoretical studies, primarily using density functional theory (DFT), have elucidated the likely mechanisms by which Moracin T neutralizes free radicals. These mechanisms are centered on the donation of a hydrogen atom or an electron to stabilize reactive oxygen species (ROS).

Key Proposed Mechanisms

The principal radical scavenging mechanisms attributed to Moracin T are:

  • Hydrogen Atom Transfer (HAT): In this one-step process, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The phenolic hydroxyl groups on the Moracin T molecule are the primary sites for this reaction.

  • Sequential Electron Transfer Proton Transfer (SETPT): This is a two-step mechanism where an electron is first transferred from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. Subsequently, a proton is transferred from the antioxidant radical cation to the radical anion.

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents and involves the initial deprotonation of the antioxidant to form an anion. This anion then donates an electron to the free radical. Variants of this mechanism include Sequential Proton Loss Hydrogen Atom Transfer (SPLHAT) and Double Sequential Proton Loss Electron Transfer (D-SPLET).[1][2]

Theoretical calculations suggest that the thermodynamic feasibility of these mechanisms is influenced by factors such as the solvent environment (gas phase, polar, and non-polar solvents).[3]

G Postulated Radical Scavenging Mechanisms of Moracin T cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SETPT Sequential Electron Transfer Proton Transfer (SETPT) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) MoracinT Moracin T (ArOH) MoracinTRadical Moracin T Radical (ArO•) MoracinT->MoracinTRadical Direct H• donation MoracinTCation Moracin T Radical Cation (ArOH•+) MoracinT->MoracinTCation Electron Transfer MoracinTAnion Moracin T Anion (ArO⁻) MoracinT->MoracinTAnion Proton Loss HydrogenAtom H• cluster_HAT cluster_HAT cluster_SETPT cluster_SETPT cluster_SPLET cluster_SPLET FreeRadical Free Radical (R•) QuenchedRadical Quenched Radical (RH) RadicalAnion Radical Anion (R⁻) MoracinTCation->MoracinTRadical Proton Transfer MoracinTAnion->MoracinTRadical Electron Transfer Electron e⁻ Proton H⁺

Figure 1: Radical Scavenging Mechanisms of Moracin T.

Potential Cellular Antioxidant Signaling Pathway

While direct experimental evidence for Moracin T is pending, a plausible mechanism for its cellular antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway . This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When exposed to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription and synthesis of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Given that other natural polyphenolic compounds have been shown to activate this pathway, it is hypothesized that Moracin T may also act as an Nrf2 activator, thereby enhancing the endogenous antioxidant defenses of the cell.

Nrf2_Pathway Hypothesized Nrf2-Keap1 Activation by Moracin T cluster_nucleus MoracinT Moracin T Keap1_Nrf2 Keap1-Nrf2 Complex MoracinT->Keap1_Nrf2 Induces dissociation (Hypothesized) ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Cellular_Protection Cellular Protection ROS->Cellular_Protection Counteracted by Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Basal state Nucleus Nucleus Nrf2->Nucleus Translocation Keap1 Keap1 ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Binding & Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->Cellular_Protection Catalyzes

Figure 2: Hypothesized Nrf2-Keap1 Pathway Activation by Moracin T.

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for two common in vitro antioxidant assays that have been used to evaluate moracin compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol (spectrophotometric grade)

    • Moracin T stock solution (in a suitable solvent like DMSO or methanol)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate or quartz cuvettes

    • Microplate reader or UV-Vis spectrophotometer

  • Procedure:

    • Preparation of DPPH working solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

    • Sample preparation: Prepare a series of dilutions of the Moracin T stock solution and the positive control.

    • Reaction: In a 96-well plate, add a specific volume of the sample or standard dilutions to each well. Then, add the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.

    • Incubation: Incubate the plate in the dark at room temperature for a defined period (typically 30 minutes).

    • Measurement: Measure the absorbance of each well at 517 nm.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

DPPH_Workflow DPPH Assay Experimental Workflow start Start prep_dpph Prepare 0.1 mM DPPH working solution in Methanol start->prep_dpph prep_samples Prepare serial dilutions of Moracin T and positive control start->prep_samples reaction_setup Mix sample/control dilutions with DPPH solution in a 96-well plate prep_dpph->reaction_setup prep_samples->reaction_setup incubation Incubate in the dark at room temperature for 30 min reaction_setup->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % scavenging activity and determine IC50 value measurement->calculation end End calculation->end

Figure 3: DPPH Assay Experimental Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of an antioxidant to reduce the ABTS•+ and cause decolorization is measured spectrophotometrically.

  • Reagents and Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Moracin T stock solution

    • Positive control (e.g., Trolox)

    • 96-well microplate or quartz cuvettes

    • Microplate reader or UV-Vis spectrophotometer

  • Procedure:

    • Preparation of ABTS•+ stock solution: Prepare a solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample preparation: Prepare a series of dilutions of the Moracin T stock solution and the positive control.

    • Reaction: Add a small volume of the sample or standard dilutions to a larger volume of the ABTS•+ working solution.

    • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

ABTS_Workflow ABTS Assay Experimental Workflow start Start prep_abts_stock Prepare ABTS•+ stock solution with ABTS and potassium persulfate (12-16h incubation) start->prep_abts_stock prep_samples Prepare serial dilutions of Moracin T and Trolox standard start->prep_samples prep_abts_working Dilute ABTS•+ stock to an absorbance of ~0.7 at 734 nm prep_abts_stock->prep_abts_working reaction_setup Mix sample/standard dilutions with ABTS•+ working solution prep_abts_working->reaction_setup prep_samples->reaction_setup incubation Incubate at room temperature for a defined time (e.g., 6 min) reaction_setup->incubation measurement Measure absorbance at 734 nm incubation->measurement calculation Calculate % inhibition and determine TEAC value measurement->calculation end End calculation->end

Figure 4: ABTS Assay Experimental Workflow.

Conclusion and Future Directions

Moracin T demonstrates significant promise as a potent antioxidant, primarily through its ability to scavenge free radicals via HAT, SETPT, and SPLET mechanisms, as strongly supported by theoretical studies. However, a notable gap exists in the literature regarding comprehensive experimental validation of its antioxidant capacity across a range of standard assays. Furthermore, while the activation of the Nrf2-Keap1 pathway presents a compelling hypothesis for its cellular mechanism of action, this requires direct experimental confirmation.

Future research should focus on:

  • Quantitative analysis: Performing a battery of antioxidant assays (DPPH, ABTS, ORAC, FRAP, etc.) to establish a comprehensive profile of Moracin T's antioxidant capacity.

  • Cellular studies: Investigating the effects of Moracin T on intracellular ROS levels and its ability to modulate the Nrf2-Keap1 signaling pathway and the expression of downstream antioxidant enzymes.

  • In vivo studies: Evaluating the bioavailability and efficacy of Moracin T in animal models of oxidative stress-related diseases.

Addressing these research gaps will be crucial for the translation of Moracin T from a promising natural product to a clinically relevant therapeutic agent for the prevention and treatment of conditions associated with oxidative stress.

References

Moracin T: A Technical Guide to its Discovery, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin T, a prenylated 2-arylbenzofuran, is a natural product isolated from the stem bark of the African mulberry tree, Morus mesozygia.[1][2] This technical guide provides a comprehensive overview of the discovery, structural elucidation, and known biological activities of Moracin T, with a focus on its antimicrobial, antioxidant, and anti-inflammatory potential. Detailed experimental methodologies, quantitative data, and pathway diagrams are presented to support further research and development of this promising bioactive compound.

Discovery and Sourcing

Moracin T was first isolated from the methanolic extract of the stem bark of Morus mesozygia, a plant species belonging to the Moraceae family.[1][2] The genus Morus is a well-documented source of a diverse array of bioactive molecules, including flavonoids, alkaloids, and a variety of moracin derivatives.[3][4][5][6] The traditional use of Morus species in folk medicine for various ailments prompted the investigation of their chemical constituents and pharmacological properties.[3]

Physicochemical Properties and Structural Characterization

Moracin T is a phenolic compound with the molecular formula C₂₀H₂₀O₅ and a molecular weight of 340.37 g/mol .[1] Its structure features a 2-arylbenzofuran core with a prenyl group substitution.

Table 1: Physicochemical Properties of Moracin T

PropertyValueSource
Molecular Formula C₂₀H₂₀O₅[1]
Molecular Weight 340.37 g/mol [1]
IUPAC Name 5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol
CAS Number 1146113-27-0[1]
Class 2-Arylbenzofuran[6]

The structural elucidation of Moracin T and related compounds is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY, HSQC, and HMBC) and Mass Spectrometry (MS).[7]

Table 2: Spectroscopic Data for Moracin Derivatives (Representative)

¹H-NMR (DMSO-d₆, δ ppm)¹³C-NMR (DMSO-d₆, δ ppm)
Data for specific moracins can be found in specialized publications.Comprehensive data for Moracin T is not readily available in the public domain.
Signals corresponding to the benzofuran core, aryl substituents, and prenyl group are characteristic.Resonances for aromatic carbons, olefinic carbons of the prenyl group, and methoxy carbons are key identifiers.

Biological Activities and Mechanism of Action

Moracin T has demonstrated a range of biological activities, with its antimicrobial properties being the most quantitatively characterized. It also exhibits potential as an antioxidant and anti-inflammatory agent, consistent with the bioactivity of other moracin derivatives.[5]

Antimicrobial Activity

Moracin T has shown significant inhibitory effects against a panel of pathogenic bacteria and fungi.[2] Its antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[2]

Table 3: Antimicrobial Activity of Moracin T (MIC in µg/mL)

MicroorganismMIC (µg/mL)
Escherichia coli5
Pseudomonas aeruginosa5
Shigella dysenteriae5
Salmonella typhi5
Bacillus cereus5
Staphylococcus aureus>100
Candida albicans>100
Aspergillus fumigatus>100
Source: Kuete V, et al. J Ethnopharmacol. 2009.[2]
Antioxidant Activity

While specific quantitative antioxidant data for Moracin T is limited, theoretical studies suggest it possesses potent radical scavenging properties.[8] The antioxidant mechanism of moracins is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 4: Antioxidant Activity of Related Moracin Compounds

CompoundAssayIC₅₀ (µM)
Moracin CDPPH Radical ScavengingData not available
Moracin MDPPH Radical ScavengingData not available
Note: Specific IC₅₀ values for Moracin T are not yet published. The antioxidant potential is inferred from its chemical structure and studies on related compounds.
Anti-inflammatory Activity

The anti-inflammatory potential of the moracin class of compounds is well-documented.[5][9][10] Moracins O and P, for example, have been shown to exert their anti-inflammatory effects by targeting the NF-κB signaling pathway.[9] Moracin M and its derivatives have been investigated as inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory processes.[11]

Table 5: Anti-inflammatory Activity of Related Moracin Compounds

CompoundTarget/AssayIC₅₀ (µM)
Moracin M Derivative (LW)PDE4 Inhibition0.054
Moracin ONF-κB InhibitionQualitative data reported
Moracin PNF-κB InhibitionQualitative data reported
Note: Specific IC₅₀ values for Moracin T's anti-inflammatory activity are not yet available. The potential is based on the activity of structurally similar compounds.

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation, characterization, and biological evaluation of Moracin T. These are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

Isolation of Moracin T from Morus mesozygia

The isolation of Moracin T involves extraction and chromatographic separation.

experimental_workflow start Air-dried stem bark of Morus mesozygia extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning fractions Fractionation based on polarity partitioning->fractions chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography purification Preparative HPLC chromatography->purification moracin_t Pure Moracin T purification->moracin_t structural_elucidation sample Purified Moracin T ms Mass Spectrometry (MS) - Determine Molecular Weight - Determine Molecular Formula sample->ms nmr_1d 1D NMR Spectroscopy (¹H-NMR, ¹³C-NMR) - Identify functional groups - Determine number of protons and carbons sample->nmr_1d nmr_2d 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Establish connectivity of atoms sample->nmr_2d structure Elucidated Structure of Moracin T ms->structure nmr_1d->structure nmr_2d->structure mic_assay_workflow start Prepare serial dilutions of Moracin T incubation Incubate dilutions with inoculum in microplate start->incubation inoculum Prepare standardized microbial inoculum inoculum->incubation observation Observe for visible growth incubation->observation mic Determine MIC (lowest concentration with no growth) observation->mic nf_kb_pathway cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk moracin_t Moracin T moracin_t->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nf_kb NF-κB (p65/p50) degradation degradation ikb->degradation Ubiquitination & Degradation nf_kb_nucleus NF-κB nf_kb->nf_kb_nucleus Translocation nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α, iNOS) nf_kb_nucleus->gene_expression inflammation Inflammation gene_expression->inflammation

References

The Biosynthesis of Moracin T in Mulberry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Moracin T, a prenylated 2-arylbenzofuran found in mulberry (Morus spp.). This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of pharmacologically active plant secondary metabolites.

Introduction

Moracins are a class of 2-arylbenzofuran compounds predominantly found in the Moraceae family, particularly in mulberry trees (Morus spp.). These compounds exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. Moracin T, a prenylated derivative, is of significant interest due to its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts.

The biosynthesis of Moracin T originates from the general phenylpropanoid pathway, diverging at the formation of a stilbene scaffold. This guide details the currently understood enzymatic steps, from primary metabolites to the final complex structure of Moracin T, based on transcriptomic analyses, enzymatic assays, and chemical characterization of intermediates in mulberry.

The Biosynthetic Pathway of Moracin T

The biosynthesis of Moracin T is a multi-step process involving several key enzyme families, including synthases, hydroxylases, and transferases. The pathway can be broadly divided into three major stages:

  • Formation of the Stilbene Precursor (Oxyresveratrol): This stage begins with the phenylpropanoid pathway and culminates in the synthesis of the key stilbenoid intermediate, oxyresveratrol.

  • Formation of the 2-Arylbenzofuran Core (Moracin M): Oxyresveratrol undergoes oxidative cyclization to form the fundamental moracin skeleton, with Moracin M being the primary product.

  • Tailoring Modifications to Yield Moracin T: The Moracin M core is further modified by prenylation and methoxylation to produce the final Moracin T structure.

Stage 1: Phenylpropanoid Pathway and Stilbene Formation

The pathway initiates with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway.

  • L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid .

  • Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, then hydroxylates cinnamic acid to produce p-coumaric acid .

  • 4-Coumarate-CoA Ligase (4CL) subsequently activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA .

From p-coumaroyl-CoA, two proposed routes lead to the formation of oxyresveratrol:

  • Route A (Conventional Stilbene Synthesis): Stilbene Synthase (STS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol. While resveratrol is a known stilbenoid in mulberry, the direct precursor to moracins is its hydroxylated analogue, oxyresveratrol. It is proposed that resveratrol can be hydroxylated to oxyresveratrol, although the specific enzyme for this step is not fully elucidated.

  • Route B (Alternative Pathway via C2'H): A more recently proposed pathway involves the action of p-coumaroyl-CoA 2'-hydroxylase (C2'H) , which hydroxylates p-coumaroyl-CoA to 2',4'-dihydroxycinnamoyl-CoA . This intermediate then serves as a substrate for Stilbene Synthase (STS) , which catalyzes its condensation with three molecules of malonyl-CoA to directly yield oxyresveratrol . This route is supported by co-expression analysis of the respective genes with moracin accumulation.[1][2][3][4]

Moracin_T_Pathway_Part1 cluster_res Route A cluster_oxy Route B L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol STS Dihydroxycinnamoyl_CoA 2',4'-Dihydroxycinnamoyl-CoA p_Coumaroyl_CoA->Dihydroxycinnamoyl_CoA C2'H Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Resveratrol Oxyresveratrol Oxyresveratrol Malonyl_CoA->Oxyresveratrol Resveratrol->Oxyresveratrol Hydroxylase (putative) Dihydroxycinnamoyl_CoA->Oxyresveratrol STS

Figure 1: Biosynthesis of Oxyresveratrol.
Stage 2: Formation of the 2-Arylbenzofuran Core

The stilbenoid oxyresveratrol serves as the direct precursor for the formation of the 2-arylbenzofuran skeleton of moracins.

  • The conversion of oxyresveratrol to Moracin M is catalyzed by an enzyme or enzyme complex referred to as Moracin M Synthase (MMS) .[5][6]

  • This transformation involves an oxidative cyclization reaction, which is characteristic of cytochrome P450 monooxygenases (CYP450s) . Transcriptomic studies have identified several candidate CYP450 genes that are co-expressed with moracin accumulation, suggesting their involvement in this crucial step.[7][8]

Moracin M is the simplest moracin and is considered the central intermediate from which other moracins are derived.[5][9]

Stage 3: Tailoring Modifications to Moracin T

The final structure of Moracin T is achieved through a series of tailoring reactions on the Moracin M core. Based on the chemical structure of Moracin T (5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol), the following modifications are necessary:[8][10]

  • Prenylation: A prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C4 position of the benzofuran ring of a moracin intermediate. Several UbiA-type prenyltransferases have been identified in mulberry that can regioselectively prenylate and geranylate moracin substrates.[7]

  • Methoxylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group to the hydroxyl group at the C5 position of the benzofuran ring.

The precise order of these tailoring steps is not yet definitively established. It is plausible that either prenylation or methoxylation of a hydroxylated Moracin M precursor could occur first, followed by the subsequent modification.

Moracin_T_Pathway_Part2 Oxyresveratrol Oxyresveratrol Moracin_M Moracin M Oxyresveratrol->Moracin_M Moracin M Synthase (CYP450) Prenyl_Intermediate Prenylated Moracin Intermediate Moracin_M->Prenyl_Intermediate Prenyltransferase (PT) Moracin_T Moracin T Prenyl_Intermediate->Moracin_T O-Methyltransferase (OMT) DMAPP DMAPP DMAPP->Prenyl_Intermediate SAM S-Adenosyl Methionine SAM->Moracin_T

Figure 2: Proposed Biosynthesis of Moracin T from Oxyresveratrol.

Quantitative Data

Quantitative data on the biosynthesis of Moracin T, such as enzyme kinetics and absolute concentrations of intermediates, are limited in the current literature. However, some studies have reported the relative abundance of moracins and related precursors in different mulberry tissues and under various conditions.

CompoundTissue/ConditionConcentration/AbundanceReference
OxyresveratrolMulberry TwigsDetected[11]
MoracinMulberry TwigsDetected, but in trace amounts compared to glycosides[11]
Moracin MFibrous roots of mulberry seedlingsHighest relative abundance[5][12]
Moracin NMulberry LeafEC50 (CAA): 24.92 µM, IC50 (DPPH): 40.00 µM[13][14]
Morusina and MulberrinBranches of a German mulberry tree43 µg/g and 910 µg/g, respectively[2][15]

This table summarizes available quantitative data. Note that direct kinetic data for the enzymes in the Moracin T specific pathway are not yet available.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the Moracin T biosynthetic pathway.

Metabolite Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the primary method for the identification and quantification of moracins and their precursors.

Protocol Outline:

  • Sample Preparation:

    • Freeze-dry mulberry tissue (e.g., roots, leaves, stems) and grind to a fine powder.

    • Extract the powder with a suitable solvent, such as 80% methanol or ethanol, often using ultrasonication to improve efficiency.

    • Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.

  • Chromatographic Separation:

    • Employ a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • A typical gradient might be: 5-95% B over 30 minutes.

  • Mass Spectrometry Detection:

    • Utilize an electrospray ionization (ESI) source, often in negative ion mode.

    • Perform full scan analysis to identify potential metabolites and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of known compounds like oxyresveratrol, Moracin M, and Moracin T.

HPLC_Workflow Sample Mulberry Tissue Grinding Grind to Powder Sample->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Centrifuge & Filter Extraction->Filtration HPLC HPLC Separation (C18 column) Filtration->HPLC MS MS/MS Detection (ESI) HPLC->MS Data_Analysis Data Analysis MS->Data_Analysis

Figure 3: General Workflow for Metabolite Analysis.
Gene Expression Analysis by qRT-PCR

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the expression levels of candidate genes involved in the biosynthetic pathway.

Protocol Outline:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from mulberry tissues using a commercial kit or a CTAB-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, STS, C2'H, candidate CYP450s and PTs) and suitable reference genes (e.g., Actin, GAPDH, UBQ).[1][12][16][17]

    • Validate primer efficiency by running a standard curve.

  • qRT-PCR Reaction:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

    • Perform the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).[5]

Functional Characterization of Enzymes

The function of candidate enzymes is typically confirmed through heterologous expression and in vitro or in vivo assays.

Protocol Outline for Prenyltransferase Assay:

  • Heterologous Expression:

    • Clone the full-length coding sequence of the candidate prenyltransferase gene into an appropriate expression vector (e.g., for E. coli or yeast).

    • Transform the expression host and induce protein expression.

    • Isolate the microsomal fraction (for membrane-bound PTs) or the soluble protein fraction.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme preparation, the acceptor substrate (e.g., Moracin M), the prenyl donor (DMAPP), and a suitable buffer with divalent cations (e.g., Mg2+).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Product Analysis:

    • Analyze the reaction products by HPLC or LC-MS to identify the prenylated moracins by comparing their retention times and mass spectra to authentic standards or by structural elucidation.[7]

Enzyme_Assay_Workflow Cloning Clone Candidate Gene Expression Heterologous Expression (e.g., Yeast) Cloning->Expression Isolation Isolate Enzyme (e.g., Microsomes) Expression->Isolation Assay In Vitro Assay (Substrate + DMAPP + Enzyme) Isolation->Assay Extraction Product Extraction Assay->Extraction Analysis LC-MS Analysis Extraction->Analysis

Figure 4: Workflow for Enzyme Functional Characterization.

Conclusion

The biosynthetic pathway of Moracin T in mulberry trees is a complex and fascinating example of plant specialized metabolism. While the main steps from the phenylpropanoid pathway to the core moracin structure are becoming clearer, further research is needed to fully elucidate the specific enzymes and the exact sequence of the final tailoring steps leading to Moracin T. The information and protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing its potential for the production of valuable pharmaceuticals. The lack of comprehensive quantitative data, particularly enzyme kinetics, highlights a key area for future research.

References

Morus alba: A Potent Source of Moracin Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The white mulberry, Morus alba, has a long-standing history in traditional medicine, particularly in Asian countries. Beyond its traditional uses, modern scientific investigation has unveiled a wealth of bioactive compounds within this plant, with a significant focus on the Moracin family of derivatives. These 2-arylbenzofuran compounds have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for novel drug development. This technical guide provides a comprehensive overview of Morus alba as a source of Moracin derivatives, detailing extraction and isolation protocols, summarizing key quantitative data, and elucidating their mechanisms of action through various signaling pathways.

I. Extraction and Isolation of Moracin Derivatives

The successful isolation of Moracin derivatives from Morus alba is a multi-step process involving extraction, fractionation, and purification. The choice of plant material, solvent, and chromatographic technique is critical for obtaining high yields and purity of the target compounds.

Experimental Protocol: A Generalized Approach

While specific protocols may vary, a general and effective methodology for the extraction and isolation of Moracin derivatives can be summarized as follows:

  • Plant Material Preparation:

    • Dried and powdered leaves, twigs, or root bark of Morus alba are commonly used as the starting material.[1][2][3]

  • Extraction:

    • The powdered plant material is subjected to extraction with an organic solvent. 70-80% aqueous methanol or ethanol are frequently employed.[4][5]

    • Ultrasonication or reflux can be used to enhance the extraction efficiency.[4][5] The mixture is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical solvent series is n-hexane, ethyl acetate, and n-butanol.[4][5]

    • This step separates compounds based on their polarity, with Moracin derivatives often concentrating in the ethyl acetate fraction.

  • Purification:

    • The bioactive fraction (e.g., ethyl acetate fraction) is further purified using a combination of chromatographic techniques.

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to separate compounds based on their adsorption affinity.[4][5]

    • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size, often with methanol as the eluent.[6]

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain individual Moracin derivatives of high purity.[6]

Illustrative Experimental Workflow

experimental_workflow start Dried Morus alba Plant Material (Leaves, Twigs, Root Bark) extraction Extraction (e.g., 70% Ethanol, Reflux/Ultrasonication) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->fractionation fractions Ethyl Acetate Fraction (Enriched with Moracins) fractionation->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compounds Isolated Moracin Derivatives prep_hplc->pure_compounds

Caption: Generalized workflow for the extraction and isolation of Moracin derivatives.

II. Quantitative Data on Moracin Derivatives

Quantitative analysis is crucial for evaluating the efficiency of extraction and the biological potency of the isolated compounds. The following tables summarize key quantitative data from various studies.

Table 1: Yield of Isolated Moracin Derivatives
CompoundPlant PartStarting Material (kg)Yield (mg)Reference
Moracin BUVC-Irradiated Leaves1094.5[4]
Moracin CUVC-Irradiated Leaves1010.1[4]
Moracin MUVC-Irradiated Leaves10126.1[4]
Moracin NUVC-Irradiated Leaves1074.2[4]
Moracin Derivative (unspecified)Twigs2.0 (crude extract 80.2g)Not specified for individual moracins[2]
Moracin M 6-O-β-d-glucopyranosideLeaves2.16.1[5]

Note: Yields can vary significantly based on the specific plant cultivar, growing conditions, and the extraction and purification methods employed.

Table 2: Biological Activity of Moracin Derivatives (IC50 Values)
CompoundBiological ActivityCell Line / EnzymeIC50 (µM)Reference
Moracin CSoluble Epoxide Hydrolase InhibitionsEH1.1[6]
Moracin MSoluble Epoxide Hydrolase InhibitionsEH1.2[6]
Moracin NSoluble Epoxide Hydrolase InhibitionsEH9.9[6]
ChalcomoracinTyrosinase InhibitionMushroom Tyrosinase5.61[4]
Chalcomoracinα-Glucosidase Inhibitionα-Glucosidase6.00[4]

III. Signaling Pathways Modulated by Moracin Derivatives

Moracin derivatives exert their biological effects by modulating various intracellular signaling pathways implicated in diseases such as cancer and inflammation.

A. Anti-Cancer Mechanisms

Several Moracin derivatives have demonstrated potent anti-cancer activities by interfering with key signaling cascades that regulate cell proliferation, survival, and apoptosis.

  • Wnt/β-catenin Pathway: Moracin D has been shown to inhibit the Wnt3a/FOXM1/β-catenin signaling pathway in breast cancer cells.[7] This inhibition leads to decreased cell proliferation and the induction of apoptosis.[7]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Sanggenol L, another flavonoid from Morus alba, has been found to induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.[7]

  • NF-κB Pathway: The NF-κB signaling pathway is critically involved in inflammatory responses and cancer. Certain constituents of Morus alba have been shown to exert anti-inflammatory effects by regulating the NF-κB pathway.[8]

Diagram: Wnt/β-catenin Signaling Pathway Inhibition by Moracin D

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt3a Wnt3a Frizzled Frizzled Receptor Wnt3a->Frizzled Binds Dvl Dvl Frizzled->Dvl Activates LRP LRP5/6 LRP->Dvl GSK3b GSK3β Dvl->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin FOXM1 FOXM1 BetaCatenin->FOXM1 Stabilizes and translocates to nucleus TCF_LEF TCF/LEF FOXM1->TCF_LEF TargetGenes Target Gene Expression (Proliferation, Survival) TCF_LEF->TargetGenes Activates Apoptosis Apoptosis MoracinD Moracin D MoracinD->Wnt3a Inhibits MoracinD->FOXM1 Inhibits MoracinD->Apoptosis Induces

Caption: Moracin D inhibits the Wnt/β-catenin pathway, leading to apoptosis.
B. Anti-Inflammatory Mechanisms

Chronic inflammation is a hallmark of many diseases. Moracin derivatives have shown significant anti-inflammatory properties, in part through the inhibition of soluble epoxide hydrolase (sEH).

  • Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is an enzyme that degrades anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs).[6] By inhibiting sEH, Moracin derivatives increase the levels of EETs, which then exert vasodilatory and anti-inflammatory effects.[6] A kinetic study revealed that some Moracin derivatives act as competitive or mixed-type inhibitors of sEH.[6]

Diagram: Mechanism of sEH Inhibition by Moracin Derivatives

seh_inhibition ArachidonicAcid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase ArachidonicAcid->CYP450 EETs EETs (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation Inflammation EETs->Inflammation Reduces DHETs DHETs (Less active) sEH->DHETs Moracins Moracin Derivatives Moracins->sEH Inhibits

Caption: Moracin derivatives inhibit sEH, enhancing anti-inflammatory effects.

IV. Conclusion

Morus alba stands out as a valuable natural source of Moracin derivatives with significant therapeutic potential. The established protocols for their extraction and isolation, coupled with the growing body of evidence on their biological activities and mechanisms of action, provide a solid foundation for further research and development. The ability of these compounds to modulate key signaling pathways in cancer and inflammation highlights their promise as lead compounds for the development of novel therapeutics. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the pharmacological potential of these natural products.

References

The Role of Moracins as Phytoalexins in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoalexins represent a crucial component of the plant's induced defense system, comprising a diverse arsenal of low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or abiotic stress.[1] Within this class of defense molecules, the moracins—a group of 2-arylbenzofuran derivatives primarily found in the Moraceae family (e.g., mulberry, Morus alba)—have emerged as significant players in plant immunity.[2][3] These compounds are not typically present in healthy plant tissues but accumulate rapidly at the site of infection or stress, contributing to the inhibition of invading pathogens.[4] This technical guide provides an in-depth examination of the role of moracins in plant defense, detailing their biosynthesis, induction, mechanism of action, and the experimental protocols used for their study.

Moracin Biosynthesis Pathway

The biosynthesis of moracins is intricately linked to the general phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. The pathway initiates with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce key precursors that are channeled into moracin synthesis.

The core pathway is as follows:

  • Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the deamination of phenylalanine to form cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL) : Activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA.[2][5]

From p-coumaroyl-CoA, the pathway diverges towards various phenolic compounds. A key step proposed for moracin biosynthesis in mulberry involves the action of p-coumaroyl CoA 2′-hydroxylase (C2′H) , which is believed to be involved in the formation of stilbene and deoxychalcone precursors necessary for the construction of the 2-arylbenzofuran skeleton of moracins.[2][3] Subsequent steps involve cyclization and modifications such as prenylation and hydroxylation, catalyzed by enzymes like prenyltransferases (PTs) and cytochrome P450s (CYP450s), to generate the diverse family of moracin compounds, including moracin M and moracin C.[5]

Moracin Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_moracin_specific Moracin-Specific Branch Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid pCoumaric_Acid Cinnamic_Acid->pCoumaric_Acid C4H pCoumaroyl_CoA pCoumaroyl_CoA pCoumaric_Acid->pCoumaroyl_CoA 4CL Stilbene_Precursors Stilbene & Deoxychalcone Precursors pCoumaroyl_CoA->Stilbene_Precursors C2'H, CHS, etc. Oxyresveratrol Oxyresveratrol Stilbene_Precursors->Oxyresveratrol Moracin_M Moracin_M Oxyresveratrol->Moracin_M MMS Moracin_C Moracin_C Moracin_M->Moracin_C Prenyltransferase (PT)

Figure 1: Putative biosynthetic pathway of moracins.

Induction and Regulation of Moracin Production

Moracin accumulation is a classic induced defense response, triggered by various biotic and abiotic elicitors. This regulation occurs at the transcriptional level, involving complex signaling pathways that perceive the stress signal and activate the expression of moracin biosynthetic genes.

Elicitors:

  • Biotic Elicitors: Infection by pathogenic fungi, such as Botrytis cinerea, is a potent inducer of moracin biosynthesis.[2] Components from microbial cell walls, like chitin or yeast extract, can also act as elicitors.

  • Abiotic Elicitors: Environmental stresses, particularly UV-B radiation, have been shown to trigger the accumulation of moracins.[2] Other abiotic factors include the application of chemical elicitors like methyl jasmonate (MeJA), cyclodextrins (CD), and hydrogen peroxide (H₂O₂).[4]

Signaling Pathways: The induction of phytoalexins like moracins is primarily mediated by the jasmonic acid (JA) and salicylic acid (SA) signaling pathways, which are central to plant immunity.[6][7][8] Upon perception of a pathogen or elicitor, a signaling cascade is initiated, leading to the activation of transcription factors (TFs). In mulberry, TFs from the AP2/ERF, WRKY, and NAC families have been identified through co-expression analysis as likely regulators of moracin biosynthesis genes.[5] These TFs bind to specific promoter regions of the biosynthetic genes (e.g., PAL, C4H, 4CL, C2'H), leading to their coordinated up-regulation and the subsequent production of moracins.

Moracin Induction Signaling Pathway Elicitor Pathogen Attack or Abiotic Stress (Elicitor) Receptor Plant Cell Receptor Elicitor->Receptor Signaling_Cascade Signal Transduction Cascade (ROS, Kinases, etc.) Receptor->Signaling_Cascade JA_SA Jasmonic Acid (JA) & Salicylic Acid (SA) Signaling Signaling_Cascade->JA_SA TFs Activation of Transcription Factors (AP2/ERF, WRKY, NAC) JA_SA->TFs Genes Upregulation of Moracin Biosynthesis Genes (PAL, C4H, 4CL, C2'H, etc.) TFs->Genes Transcriptional Activation Moracins Moracin Accumulation Genes->Moracins

Figure 2: Generalized signaling pathway for moracin induction.

Data Presentation: Quantitative Analysis of Moracin Accumulation

The accumulation of moracins can be substantial under elicited conditions. The following tables summarize quantitative data from studies on Morus alba.

Table 1: Elicitor-Induced Accumulation of Moracins in Morus alba Hairy Root Cultures

Moracin CompoundElicitor TreatmentConcentration (mg/g Dry Weight)Fold Increase (vs. Control)Reference
Moracin MCD + MgCl₂ + H₂O₂7.82 ± 1.26Not Detected in Control[4]
Moracin CCD + MgCl₂ + H₂O₂1.82 ± 0.65Not Detected in Control[4]

Hairy root cultures were treated for 192 hours. CD: Cyclodextrin.

Table 2: Antifungal Activity of Moracins

Moracin CompoundPathogenActivity MetricConcentrationReference
Moracin ADiaporthe nomuraiComplete Inhibition14 ppm[4]

Experimental Protocols

Protocol 1: Extraction of Moracins from Mulberry Leaves for HPLC Analysis

This protocol outlines a general method for the extraction of moracins from plant tissue, synthesized from common laboratory practices.

1. Materials and Reagents:

  • Fresh or lyophilized mulberry leaves

  • Liquid nitrogen

  • Mortar and pestle or mechanical grinder

  • Extraction Solvent: 70-80% aqueous methanol (HPLC grade)

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Solvents for partitioning: n-hexane, ethyl acetate (HPLC grade)

  • Separatory funnel

  • Final Solvent: Methanol (HPLC grade)

  • Syringe filters (0.22 or 0.45 µm)

2. Procedure:

  • Sample Preparation: Harvest mulberry leaves and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize (freeze-dry) the leaves for 48-72 hours to remove water.

  • Grinding: Grind the dried leaves into a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.

  • Extraction: Weigh approximately 1 g of the powdered leaf tissue into a 50 mL centrifuge tube. Add 20 mL of 70% aqueous methanol.

  • Sonication/Maceration: Sonicate the mixture for 30 minutes in an ultrasonic bath or macerate by shaking on an orbital shaker for 12-24 hours at room temperature, protected from light.[9]

  • Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes. Carefully decant the supernatant into a clean flask.

  • Re-extraction: Repeat the extraction process (steps 3-5) on the remaining pellet one more time to ensure complete extraction. Pool the supernatants.

  • Solvent Evaporation: Concentrate the pooled supernatant in vacuo using a rotary evaporator at 40°C until the methanol is completely removed, leaving an aqueous residue.

  • Defatting: Transfer the aqueous residue to a separatory funnel. Add an equal volume of n-hexane and shake vigorously to remove non-polar compounds like chlorophyll and lipids. Allow the layers to separate and discard the upper n-hexane layer. Repeat this step twice.

  • Fractionation: To the remaining aqueous layer, add an equal volume of ethyl acetate and shake. This will extract the moderately polar moracins into the ethyl acetate phase. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the ethyl acetate extraction twice.

  • Final Concentration: Combine the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

  • Sample Reconstitution: Re-dissolve the dried extract in a precise volume (e.g., 1-2 mL) of HPLC-grade methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

Moracin Extraction Workflow Start 1. Freeze & Grind Mulberry Leaves Extract 2. Extract with 70% Methanol Start->Extract Centrifuge 3. Centrifuge & Collect Supernatant Extract->Centrifuge Evaporate_MeOH 4. Evaporate Methanol (Rotary Evaporator) Centrifuge->Evaporate_MeOH Defat 5. Defat with n-Hexane Evaporate_MeOH->Defat Partition 6. Partition with Ethyl Acetate Defat->Partition Evaporate_EtOAc 7. Evaporate Ethyl Acetate to Dryness Partition->Evaporate_EtOAc Reconstitute 8. Reconstitute in Methanol Evaporate_EtOAc->Reconstitute End 9. Filter for HPLC Analysis Reconstitute->End

Figure 3: General workflow for moracin extraction.
Protocol 2: Quantification of Moracins by HPLC-UV

This protocol provides a representative HPLC method for the separation and quantification of moracins.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid (adjusts pH and improves peak shape).

  • Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

  • Gradient Elution: A gradient elution is typically required to separate the various moracins and related phenolics. A representative gradient is:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 70% B (linear gradient)

    • 35-40 min: 70% to 100% B (linear gradient)

    • 40-45 min: Hold at 100% B (column wash)

    • 45-50 min: 100% to 10% B (return to initial conditions)

    • 50-60 min: Hold at 10% B (column equilibration) (Note: This gradient is a starting point and must be optimized for the specific column and compounds of interest.)

3. HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

  • Detection Wavelength: Moracins have strong UV absorbance. A wavelength of ~320 nm is often effective for their detection.[3] A DAD can be used to monitor multiple wavelengths and obtain UV spectra for peak identification.

4. Quantification:

  • Standards: Prepare a series of standard solutions of known concentrations using purified moracin compounds (e.g., moracin C, moracin M).

  • Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the filtered sample extracts (from Protocol 1).

  • Calculation: Identify the moracin peaks in the sample chromatogram by comparing their retention times with the standards. Quantify the amount of each moracin by interpolating its peak area on the calibration curve. The final concentration is expressed as mg per gram of dry weight of the original plant material.

Protocol 3: Pathogen Infection Assay on Detached Mulberry Leaves

This protocol describes a method to induce moracin production by challenging mulberry leaves with a fungal pathogen.

1. Materials:

  • Healthy, young, fully expanded mulberry leaves from plants grown in controlled conditions.

  • Fungal pathogen culture (e.g., Botrytis cinerea) grown on Potato Dextrose Agar (PDA).

  • Sterile distilled water.

  • Hemocytometer or spectrophotometer for spore counting.

  • Petri dishes lined with moist filter paper.

  • Micropipette.

  • Parafilm.

2. Procedure:

  • Spore Suspension Preparation: Grow B. cinerea on PDA plates for 10-14 days until sporulation is abundant. Flood the plate with a small amount of sterile distilled water and gently scrape the surface with a sterile loop to release the conidia.

  • Spore Concentration: Filter the spore suspension through sterile cheesecloth or nylon mesh to remove mycelial fragments. Adjust the concentration of the spore suspension to a desired level (e.g., 1 x 10⁵ or 1 x 10⁶ spores/mL) using a hemocytometer.

  • Leaf Preparation: Gently wipe the surface of detached mulberry leaves with 70% ethanol and allow them to air dry in a sterile hood to reduce surface contaminants.

  • Inoculation: Place the leaves, adaxial side up, in Petri dishes containing moistened filter paper to maintain high humidity. Place a small droplet (5-10 µL) of the fungal spore suspension onto the center of each leaf.[10] For control leaves, apply a droplet of sterile water.

  • Incubation: Seal the Petri dishes with Parafilm and incubate them in a growth chamber at 20-25°C with a photoperiod (e.g., 12h light/12h dark).

  • Time-Course Sampling: At specified time points post-inoculation (e.g., 24, 48, 72, 96 hours), harvest the inoculated leaves. It is recommended to sample the tissue directly at and surrounding the inoculation site, as this is where phytoalexin accumulation will be highest.

  • Analysis: Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until ready for moracin extraction and analysis as described in Protocols 1 and 2.

Conclusion

Moracins are potent phytoalexins that play an integral role in the chemical defense strategy of mulberry and other members of the Moraceae family. Their synthesis via the phenylpropanoid pathway and rapid accumulation upon pathogen or stress perception underscores their importance in plant immunity. The ability to induce and quantify these compounds using the methodologies outlined in this guide is essential for researchers aiming to understand and potentially harness these natural defense mechanisms. For drug development professionals, the antimicrobial and other pharmacological properties of moracins present an interesting scaffold for the development of new therapeutic agents. Further research into the specific regulatory networks controlling their production and a broader characterization of their antimicrobial spectrum will continue to illuminate the vital role of these molecules in both plant and human health.

References

Unraveling the Anti-Tumorigenic Potential of Moracins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: While this guide focuses on the role of the Moracin family of compounds in inhibiting tumor promotion, it is important to note that specific research on Moracin T is exceptionally limited in publicly available scientific literature. Therefore, this document provides a comprehensive overview based on the robust data available for closely related and well-studied analogs such as Moracin, Moracin C, and Moracin D. The mechanisms and data presented herein are attributed to these specific compounds and serve as a foundational framework for understanding the potential anti-tumor activities of the broader Moracin family, including Moracin T.

Executive Summary

The Moracin family, a group of benzofuran derivatives isolated from plants of the Morus species, has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties.[1] This technical guide synthesizes the current understanding of the role of Moracin compounds in the inhibition of tumor promotion, with a focus on the underlying molecular mechanisms, quantitative data from key studies, and detailed experimental protocols. The evidence presented highlights the potential of Moracins as chemopreventive agents, acting through the modulation of critical signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Core Mechanisms of Tumor Promotion Inhibition

Studies on Moracin and its derivatives have elucidated several key mechanisms through which these compounds inhibit tumor promotion, particularly in the context of skin carcinogenesis models.

Attenuation of Inflammatory Responses

A recurring theme in the anti-tumor promoting activity of Moracins is their ability to suppress inflammatory processes, which are critical for tumor development. Topical application of Moracin has been shown to inhibit the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in mouse skin tumor models.[2] TNF-α is a known endogenous tumor promoter that mediates its effects through pathways involving Protein Kinase C alpha (PKCα) and Activator Protein-1 (AP-1).[2] By inhibiting TNF-α expression, Moracin effectively dampens the inflammatory cascade that drives tumor promotion.[2]

Furthermore, Moracin treatment significantly suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[2][3] This anti-inflammatory action is also associated with a reduction in leukocyte infiltration at the site of tumor promotion.[2][3]

Reduction of Oxidative Stress

Oxidative stress is a major contributor to the tumor promotion stage. Moracin has been demonstrated to suppress oxidative stress induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA).[2] This is evidenced by the significant reduction in the levels of 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation, in the epidermis of mice treated with Moracin.[2][3] The antioxidant activity of Moracins is believed to be a key component of their cancer-suppressing potential.[2]

Modulation of Cellular Proliferation and Gene Expression

Moracin treatment has been found to inhibit epidermal hyper-proliferation induced by tumor promoters.[2] This is accompanied by the suppression of the expression of proto-oncogenes such as c-fos and c-myc, which are crucial for cell cycle progression and proliferation.[2][3]

Induction of Apoptosis

Specific Moracin derivatives, such as Moracin D, have been shown to induce apoptosis in various cancer cell lines. In prostate cancer cells, Moracin D's apoptotic effect is mediated through the activation of PPAR gamma/PKC delta and the inhibition of PKC alpha.[4] In breast cancer cells, Moracin D induces apoptosis by inhibiting the Wnt3a/FOXM1/β-Catenin axis and activating GSK3β and caspases.[5] Furthermore, in pancreatic cancer, Moracin D promotes apoptosis by targeting the XIAP/PARP1 axis.[6]

Quantitative Data on Anti-Tumor Promotion Effects

The following tables summarize the quantitative data from studies on the inhibitory effects of Moracin and its derivatives on tumor promotion.

Table 1: In Vivo Anti-Tumor Promotion Activity of Moracin in a DMBA/TPA-Induced Mouse Skin Carcinogenesis Model [2][3]

ParameterControl (TPA only)2.5 mg Moracin + TPA5.0 mg Moracin + TPA
Tumor Incidence (%) High (specific % not stated)Significantly ReducedSignificantly Reduced
Tumor Multiplicity High (specific count not stated)Significantly ReducedSignificantly Reduced
4-HNE Labeling Index Reduction (%) -Not specified83%
c-fos Expression Reduction (%) -Not specified91%
c-myc Expression Reduction (%) -Not specifiedNot specified
COX-2 Expression Reduction (%) -Not specified76%

Table 2: In Vitro Cytotoxicity of Moracin D [3]

Cell LineCompoundIC50 Value (µM)
DU145 (Prostate Cancer)Moracin D15
PC3 (Prostate Cancer)Moracin D24.8

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Moracin compounds in the inhibition of tumor promotion.

moracin_tnf_alpha_pathway TPA TPA PKC_alpha PKCα TPA->PKC_alpha AP1 AP-1 PKC_alpha->AP1 TNF_alpha TNF-α AP1->TNF_alpha Inflammation Inflammation TNF_alpha->Inflammation Tumor_Promotion Tumor Promotion Inflammation->Tumor_Promotion MoracinT Moracin MoracinT->TNF_alpha inhibits

Caption: Moracin inhibits TPA-induced tumor promotion by suppressing the expression of the pro-inflammatory cytokine TNF-α.

moracin_d_wnt_pathway Wnt3a Wnt3a beta_catenin β-catenin Wnt3a->beta_catenin FOXM1 FOXM1 beta_catenin->FOXM1 Proliferation Cell Proliferation FOXM1->Proliferation GSK3b GSK3β GSK3b->beta_catenin Apoptosis Apoptosis GSK3b->Apoptosis MoracinD Moracin D MoracinD->Wnt3a inhibits MoracinD->beta_catenin inhibits MoracinD->FOXM1 inhibits MoracinD->GSK3b activates

Caption: Moracin D induces apoptosis in breast cancer cells by inhibiting the Wnt3a/β-catenin/FOXM1 signaling pathway and activating GSK3β.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Moracin's anti-tumor promoting effects.

Two-Stage Mouse Skin Carcinogenesis Model[2][3]
  • Animals: Female ICR mice.

  • Initiation: A single topical application of 190 nmol of 7,12-dimethylbenz(a)anthracene (DMBA) in 0.2 ml of acetone to the shaved dorsal skin.

  • Promotion: One week after initiation, topical application of 3.20 nmol of TPA in 0.2 ml of acetone is administered twice weekly for 16 weeks.

  • Moracin Treatment: 2.5 mg or 5.0 mg of Moracin in 0.2 ml of acetone is applied topically 30 minutes prior to each TPA treatment.

  • Endpoint: The incidence and multiplicity of skin tumors are recorded weekly.

Immunohistochemistry for Protein Expression[2]
  • Tissue Preparation: Skin samples are fixed in 10% buffered formalin and embedded in paraffin. 4 µm sections are prepared.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Method varies depending on the primary antibody.

  • Blocking: Sections are incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies against target proteins (e.g., TNF-α, 4-HNE, c-fos, COX-2) overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB).

  • Quantification: The percentage of positively stained cells (labeling index) is determined by counting at least 1000 cells from multiple fields.

Western Blot Analysis[7]
  • Cell Lysis: Cancer cells are treated with various concentrations of Moracin D for a specified time (e.g., 24 hours). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., pro-caspase 3, PARP, Bcl-2, XIAP, FOXM1, β-catenin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the Moracin compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)[8]
  • Cell Treatment: Cells are treated with the Moracin compound at various concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion and Future Directions

The available evidence strongly suggests that compounds from the Moracin family possess significant anti-tumor promoting properties. Their multifaceted mechanism of action, encompassing the suppression of inflammation and oxidative stress, modulation of key signaling pathways, and induction of apoptosis, makes them promising candidates for further investigation in cancer chemoprevention and therapy.

Future research should focus on:

  • Isolating and characterizing the specific anti-tumor activities of Moracin T.

  • Elucidating the detailed molecular targets of various Moracin compounds.

  • Evaluating the efficacy of Moracins in a broader range of in vivo cancer models.

  • Investigating potential synergistic effects of Moracins with existing chemotherapy agents.

A deeper understanding of the therapeutic potential of the Moracin family will be crucial for the development of novel and effective strategies for cancer treatment and prevention.

References

Moracin T: A Technical Guide to its Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin T, a natural product isolated from Morus species, has garnered scientific interest due to its potential therapeutic properties. This technical guide provides an in-depth overview of the current understanding of Moracin T's mechanisms of action within biological systems. The primary focus is on its well-documented antioxidant capabilities, with further exploration into its putative anti-inflammatory and anti-cancer activities, drawing evidence from studies on closely related moracin compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for the scientific community.

Antioxidant Mechanism of Action

Moracin T is recognized as a potent antioxidant agent.[1][2][3] Its primary mechanism of action in this regard is the scavenging of free radicals, which is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Theoretical studies based on density functional theory (DFT) have elucidated the chemical mechanisms underlying Moracin T's radical-scavenging prowess.[1][2][3] These investigations point to three principal mechanisms:

  • Hydrogen Atom Transfer (HAT): In this one-step process, Moracin T donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Sequential Electron Transfer Proton Transfer (SETPT): This two-step mechanism involves the initial transfer of an electron from Moracin T to the free radical, forming a cation radical, followed by the transfer of a proton.

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism begins with the loss of a proton from Moracin T, followed by the transfer of an electron to the free radical.

Computational analyses suggest that the SPLET mechanism is a significant pathway for the antioxidant activity of Moracin T.[1][2]

Quantitative Data: Antioxidant Activity

The antioxidant efficacy of Moracin T has been quantified using various assays. The half-maximal effective concentration (EC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a key metric.

CompoundAssayEC50 Value (µg/mL)Reference
Moracin TDPPH4.12 ± 2.73
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of Moracin T using the stable DPPH radical.

Principle: DPPH is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Moracin T (or test compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer capable of reading at 517 nm

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of Moracin T in methanol. From this stock, create a series of dilutions to determine the EC50 value.

  • Assay:

    • To a 96-well plate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of Moracin T or the positive control to the wells.

    • For the blank, add methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the concentration of Moracin T. The EC50 is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Signaling Pathway: Antioxidant Mechanism

Antioxidant_Mechanism cluster_moracin Moracin T cluster_radical Free Radical cluster_mechanisms Scavenging Mechanisms Moracin_T Moracin T HAT Hydrogen Atom Transfer (HAT) Moracin_T->HAT H• donation SETPT Sequential Electron Transfer Proton Transfer (SETPT) Moracin_T->SETPT e- transfer, then H+ transfer SPLET Sequential Proton Loss Electron Transfer (SPLET) Moracin_T->SPLET H+ loss, then e- transfer Free_Radical Free Radical (R•) Free_Radical->HAT Free_Radical->SETPT Free_Radical->SPLET Neutralized_Radical Neutralized Radical (RH) HAT->Neutralized_Radical Neutralizes SETPT->Neutralized_Radical Neutralizes SPLET->Neutralized_Radical Neutralizes

Caption: Theoretical mechanisms of Moracin T's antioxidant activity.

Anti-inflammatory Mechanism of Action

While direct experimental evidence for Moracin T's anti-inflammatory activity is limited, studies on closely related moracin compounds, such as moracins C, M, O, and P, provide strong indications of a shared mechanism of action.[4][5][6][7] The primary anti-inflammatory pathway implicated for the moracin family is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[4][5][7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).

Moracins have been shown to suppress the activation of NF-κB, which in turn downregulates the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and interleukins.[4][5] Furthermore, some moracins have demonstrated the ability to inhibit the expression of pro-inflammatory enzymes such as COX-2 and the transcription factors c-fos and c-myc, which are involved in inflammatory and proliferative responses.

Quantitative Data: Anti-inflammatory Activity of Moracin Analogues
CompoundAssayCell Line/ModelIC50 Value (µM)Reference
Moracin CNitric Oxide (NO) ProductionRAW 264.77.70[1]
Moracin MIL-6 ProductionA5498.1[5]
Moracin O & PNF-κB Activity Inhibition4T1>0.003[4]
Kuwanon ACOX-2 Inhibitionin vitro14[8]
Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a method to quantify the inhibitory effect of Moracin T on NF-κB activation using a luciferase reporter system.

Principle: Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. When NF-κB is activated (e.g., by TNF-α), it binds to this response element and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to NF-κB activity. An inhibitor like Moracin T would reduce the luminescence.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine)

  • Moracin T

  • NF-κB activator (e.g., TNF-α)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Treatment: Pre-treat the cells with various concentrations of Moracin T for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the dual-luciferase assay system protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of Moracin T is determined by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.

Signaling Pathway: Putative Anti-inflammatory Mechanism

Anti_Inflammatory_Pathway Moracin_T Moracin T IKK IKK Complex Moracin_T->IKK Inhibits (putative) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_Active Active NF-κB (Nucleus) NFkB_p65_p50->NFkB_Active Translocates NFkB_IkB_Complex NF-κB/IκB Complex (Cytoplasm) NFkB_IkB_Complex->IkB NFkB_IkB_Complex->NFkB_p65_p50 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, c-fos, c-myc) NFkB_Active->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Putative anti-inflammatory signaling pathway of Moracin T.

Anti-Cancer Mechanism of Action

The anti-cancer properties of Moracin T have not been extensively studied; however, research on other moracin derivatives, such as Moracin D and Moracin N, suggests potential mechanisms through which Moracin T might exert anti-neoplastic effects. These mechanisms primarily revolve around the induction of apoptosis (programmed cell death) in cancer cells.

  • Moracin D has been shown to induce apoptosis in pancreatic and breast cancer cells by targeting the XIAP/PARP1 axis.[9] XIAP (X-linked inhibitor of apoptosis protein) is an anti-apoptotic protein, and its inhibition leads to the activation of caspases, key executioners of apoptosis.

  • Moracin N induces both autophagy and apoptosis in lung cancer cells through the generation of reactive oxygen species (ROS).[10] The accumulation of ROS can lead to mitochondrial dysfunction and the activation of apoptotic pathways.

Based on these findings, it is plausible that Moracin T may also induce apoptosis in cancer cells through similar or related signaling pathways.

Quantitative Data: Anti-Cancer Activity of Moracin Analogues

As with its anti-inflammatory activity, specific IC50 values for Moracin T against cancer cell lines are not well-documented. The following table presents data for other moracin compounds.

CompoundCell LineCancer TypeIC50 Value (µM)Reference
Moracin PMKN45Gastric Cancer2.8[11]
Moracin PHGC27Gastric Cancer3.5[11]
Moracin PHCT116Colon Cancer4.2[11]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol details a common method to assess the effect of Moracin T on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and FBS

  • Moracin T

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of Moracin T for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: % Viability = (Abs_treated / Abs_control) x 100 The IC50 value, the concentration of Moracin T that inhibits cell growth by 50%, can be determined from a dose-response curve.

Signaling Pathway: Putative Anti-Cancer Mechanism

Anti_Cancer_Pathway cluster_moracin_t Moracin T cluster_ros ROS Generation cluster_apoptosis Apoptosis Induction Moracin_T Moracin T ROS Increased ROS Moracin_T->ROS Induces (putative) XIAP XIAP Inhibition Moracin_T->XIAP Inhibits (putative) Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Activates PARP PARP Cleavage Caspases->PARP XIAP->Caspases Inhibits Apoptosis Apoptosis PARP->Apoptosis

Caption: Putative anti-cancer signaling pathway of Moracin T.

Conclusion

Moracin T exhibits a well-characterized and potent antioxidant activity, primarily through radical scavenging mechanisms. While direct experimental evidence for its anti-inflammatory and anti-cancer effects is still emerging, studies on closely related moracin compounds strongly suggest that Moracin T likely shares similar mechanisms of action, including the inhibition of the NF-κB signaling pathway and the induction of apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of Moracin T. Future studies should focus on obtaining specific quantitative data for Moracin T in various disease models to fully elucidate its pharmacological profile and potential clinical applications.

References

Spectroscopic and Mechanistic Insights into Moracin T: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic data for Moracin T, a natural benzofuran derivative isolated from Morus mesozygia. Due to its documented antibacterial and potential anti-inflammatory and anti-tumorigenic properties, Moracin T is a compound of interest for further investigation in drug discovery and development. This document summarizes its mass spectrometry data, outlines general experimental protocols for its characterization, and visualizes its analytical workflow and a potential mechanism of action.

Introduction to Moracin T

Moracin T is a phenolic compound belonging to the 2-arylbenzofuran class of natural products. First identified in the stem bark of the African mulberry tree, Morus mesozygia, it is part of a larger family of moracin compounds known for their diverse biological activities. The structural details of Moracin T are as follows:

  • Systematic Name: 5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol

  • Molecular Formula: C₂₀H₂₀O₅

  • Molecular Weight: 340.4 g/mol

  • CAS Number: 1146113-27-0

Spectroscopic Data

The structural elucidation of Moracin T relies on standard spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula and fragmentation pattern of Moracin T. Analysis is typically performed in negative ion mode [M-H]⁻. The fragmentation data provides crucial information for its identification in complex mixtures like plant extracts.

IonObserved m/zDescription
[M-H]⁻ 339.1238Deprotonated molecular ion
[M-H-CH₃]⁻ 324.1003Loss of a methyl group
[M-H-OCH₃]⁻ 309Loss of a methoxyl group from the precursor ion
Fragment Ion 1 161Further fragmentation of the m/z 309 ion
Fragment Ion 2 137Further fragmentation of the m/z 309 ion
Nuclear Magnetic Resonance (NMR) Data

Experimental Protocols

The following sections describe generalized methodologies for the isolation and spectroscopic analysis of Moracin T, based on standard practices for natural product chemistry.

Isolation and Purification
  • Extraction: The dried and powdered stem bark of Morus mesozygia is typically extracted with methanol (MeOH) at room temperature. The resulting crude extract is concentrated under reduced pressure.

  • Solvent Partitioning: The crude methanolic extract is subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. Moracin T is expected to be present in the ethyl acetate fraction.

  • Chromatography: The bioactive fraction (EtOAc) is further purified using a combination of chromatographic techniques, including:

    • Silica Gel Column Chromatography: Elution with a gradient of n-hexane and ethyl acetate.

    • Sephadex LH-20 Column Chromatography: Elution with methanol to remove smaller impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification using a C18 column with a suitable mobile phase, such as a water/acetonitrile gradient.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.

  • Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The analysis is performed in both positive and negative ion modes to obtain comprehensive data. For MS/MS fragmentation studies, a quadrupole or ion trap analyzer is used.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for Moracin T analysis and a proposed signaling pathway for its anti-inflammatory activity.

Spectroscopic_Analysis_Workflow cluster_Extraction Extraction & Isolation cluster_Analysis Spectroscopic Analysis Plant Morus mesozygia (Stem Bark) Extract Methanolic Extraction Plant->Extract Partition Solvent Partitioning Extract->Partition Column Column Chromatography Partition->Column HPLC Preparative HPLC Column->HPLC Pure Pure Moracin T HPLC->Pure NMR NMR Spectroscopy (1H, 13C, 2D) Pure->NMR MS HR-ESI-MS/MS Pure->MS Data Structural Elucidation NMR->Data MS->Data MoracinT_Signaling_Pathway cluster_Cell Cellular Response TPA Inflammatory Stimulus (e.g., TPA) Cell Cell Membrane COX2 COX-2 Gene Expression TPA->COX2 Upregulates cMyc c-Myc Gene Expression TPA->cMyc Upregulates Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Proliferation Cell Proliferation cMyc->Proliferation MoracinT Moracin T MoracinT->COX2 Inhibits MoracinT->cMyc Inhibits

Moracin T: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability properties of Moracin T, a naturally occurring benzofuran derivative isolated from Morus species. The information presented herein is intended to support research, drug development, and formulation activities involving this compound.

Core Properties of Moracin T

Moracin T is a phenolic compound with a molecular weight of 340.4 g/mol and the chemical formula C₂₀H₂₀O₅. Its structure contains multiple hydroxyl groups and a benzofuran core, which influence its physicochemical properties.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Quantitative Solubility Data

Limited quantitative solubility data for Moracin T is publicly available. The following table summarizes the known solubility information.

SolventSolubilityTemperatureMethod
Dimethyl Sulfoxide (DMSO)40 mg/mL[1]Not SpecifiedNot Specified
ChloroformSoluble[2]Not SpecifiedNot Specified
DichloromethaneSoluble[2]Not SpecifiedNot Specified
Ethyl AcetateSoluble[2]Not SpecifiedNot Specified
AcetoneSoluble[2]Not SpecifiedNot Specified

Note: The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified. Further studies are required to determine the precise solubility in these organic solvents.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of Moracin T in various solvents.

Materials:

  • Moracin T (powder)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, propylene glycol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of Moracin T powder to a vial containing a known volume of the selected solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of Moracin T in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or other appropriate units.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis A Add excess Moracin T to solvent B Seal vial A->B C Incubate with shaking (e.g., 24-72h) B->C D Centrifuge C->D E Collect supernatant D->E F Dilute supernatant E->F G Quantify by HPLC F->G

Shake-Flask Solubility Determination Workflow

Stability Profile

Understanding the stability of Moracin T under various environmental conditions is essential for its handling, storage, and formulation into a stable drug product.

Storage Conditions

Based on supplier recommendations, the following storage conditions are advised to maintain the integrity of Moracin T:

FormStorage TemperatureDuration
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]
Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies, conducted under more extreme conditions than accelerated stability testing, help in the development of stability-indicating analytical methods.[3]

3.2.1. Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on Moracin T, based on ICH guidelines.[4][5]

Objective: To investigate the degradation of Moracin T under various stress conditions.

Materials:

  • Moracin T

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber

  • Temperature- and humidity-controlled stability chambers

  • HPLC system

Procedure:

  • Acid Hydrolysis:

    • Dissolve Moracin T in a solution of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve Moracin T in a solution of 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature.

    • Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve Moracin T in a solution containing 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Analyze samples at different time intervals by HPLC.

  • Thermal Degradation:

    • Store solid Moracin T in a stability chamber at an elevated temperature (e.g., 60°C).

    • Analyze samples at specified time points.

  • Photostability:

    • Expose solid Moracin T and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze both exposed and control samples.

G cluster_stress Stress Conditions cluster_analysis Analysis MoracinT Moracin T Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) MoracinT->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) MoracinT->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) MoracinT->Oxidation Thermal Thermal (e.g., 60°C, solid) MoracinT->Thermal Photo Photolytic (ICH Q1B) MoracinT->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation Identify Degradation Products HPLC->Degradation Pathway Elucidate Degradation Pathways Degradation->Pathway

Forced Degradation Study Workflow

Analytical Methodology

A robust analytical method is essential for the accurate quantification of Moracin T in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

HPLC Method Development Considerations

While a specific validated HPLC method for Moracin T was not found in the public literature, a method can be developed based on the analysis of similar compounds from Morus species.

  • Column: A reversed-phase C18 column is a common choice for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of Moracin T should be used. Diode array detection (DAD) can be employed to assess peak purity.

  • Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways

While not directly related to solubility and stability, understanding the biological targets of Moracin T is crucial for its development as a therapeutic agent. Moracin T has been reported to inhibit c-Myc and COX.

G MoracinT Moracin T cMyc c-Myc MoracinT->cMyc inhibits COX COX MoracinT->COX inhibits Proliferation Cell Proliferation cMyc->Proliferation Inflammation Inflammation COX->Inflammation

Inhibitory Action of Moracin T

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of Moracin T. While some data exists, particularly regarding its solubility in DMSO and general storage conditions, there is a clear need for more comprehensive, quantitative studies. The provided experimental protocols, based on standard pharmaceutical industry practices and ICH guidelines, offer a framework for researchers to generate the necessary data to support the continued development of Moracin T as a potential therapeutic agent.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Moracin T and related 2-arylbenzofurans. While a specific total synthesis for Moracin T has not been extensively reported in the reviewed literature, the synthetic strategies for closely related and structurally analogous moracins, such as Moracin C, M, O, and P, offer a robust blueprint for its synthesis. The protocols herein are based on established methodologies for constructing the core 2-arylbenzofuran scaffold, a key structural motif in the moracin family.

Introduction to Moracins

Moracins are a class of naturally occurring benzofuran derivatives, primarily isolated from plants of the Morus genus (mulberry).[1] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1] Their complex structures and valuable pharmacological profiles make them attractive targets for total synthesis.

Synthetic Strategies for the 2-Arylbenzofuran Core

The construction of the 2-arylbenzofuran skeleton is the cornerstone of any total synthesis of moracins. Two primary and effective strategies have emerged from the literature:

  • Sonogashira Cross-Coupling followed by Cyclization: This is a widely employed and efficient method for forming the benzofuran ring. It typically involves the palladium-catalyzed cross-coupling of a substituted 2-halophenol with a terminal alkyne, followed by an in-situ or subsequent cyclization to yield the 2-arylbenzofuran.[2][3]

  • Intramolecular Wittig Reaction: This approach involves the reaction of a suitably functionalized phosphonium salt with an aldehyde or ester to form the furan ring fused to the benzene ring. This method provides a concise route to polyphenolic benzofurans.[4][5]

Data Presentation

Table 1: Yields of Key Synthetic Steps in the Synthesis of Moracin C and Related Benzofurans
StepReactionProductYield (%)Reference
1Sonogashira Coupling2-(3,5-Dimethoxyphenylethynyl)-5-methoxyphenol62[6]
2Prenylation2-(3,5-Dimethoxyphenyl)-5-methoxy-4-prenylbenzofuran25[6]
3DemethylationMoracin CNot specified[6]
4Intramolecular Wittig Reaction2-Arylbenzo[b]furanNot specified[4]
5Overall Synthesis of Moracin CMoracin C12 (10 steps)[4][5]
Table 2: Biological Activity of Selected Moracin Derivatives
CompoundBiological ActivityAssayResultReference
Compound 7 (Moracin M derivative)PCSK9 InhibitionHepG2 cells97.1% inhibition[6]
Berberine (Control)PCSK9 InhibitionHepG2 cells60.9% inhibition[6]
Moracin OHIF-1 Inhibitory ActivityHRE reporter assay in Hep3B cellsIC50 = 6.76 nM[3]
Moracin PHIF-1 Inhibitory ActivityHRE reporter assay in Hep3B cellsIC50 = 10.7 nM[3]
Moracin TAntioxidant ActivityDFT computational studyPotent radical scavenger[7][8]
Moracin TTumor Promotion InhibitionTPA-induced mouse skin modelProtective influence[9]
Moracin TAntibacterial ActivityNot specifiedActive[10]

Experimental Protocols

The following protocols are representative of the key steps in the synthesis of moracins, based on the successful total synthesis of Moracin C.

Protocol 1: Synthesis of the 2-Arylbenzofuran Core via Sonogashira Coupling and Cyclization

This protocol is adapted from the synthesis of a key intermediate for Moracin C.[6]

Reaction: Sonogashira coupling of 2-iodo-5-methoxyphenol with 1-ethynyl-3,5-dimethoxybenzene.

Materials:

  • 2-Iodo-5-methoxyphenol

  • 1-Ethynyl-3,5-dimethoxybenzene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 2-iodo-5-methoxyphenol (1.0 eq) and 1-ethynyl-3,5-dimethoxybenzene (1.2 eq) in anhydrous DMF, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add triethylamine (3.0 eq) and heat the reaction mixture to 100 °C for 15 hours under an argon atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the 2-arylbenzofuran product.

Protocol 2: Prenylation of the Benzofuran Core

This protocol describes the introduction of the prenyl group, a common feature in many moracins, including Moracin T.[6]

Reaction: Prenylation of the 2-arylbenzofuran nucleus.

Materials:

  • 2-Arylbenzofuran from Protocol 1

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 3,3-Dimethylallyl bromide (prenyl bromide)

  • Cyclohexane, anhydrous

Procedure:

  • Dissolve the 2-arylbenzofuran (1.0 eq) in anhydrous cyclohexane and cool the solution to 0 °C under an argon atmosphere.

  • Slowly add n-BuLi (2.5 M in hexanes, 1.5 eq) dropwise to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 3,3-dimethylallyl bromide (1.5 eq) and allow the reaction to warm to room temperature, then heat to reflux for 2 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting mixture of prenylated products by column chromatography on silica gel.

Visualizations

Synthetic_Workflow_for_2_Arylbenzofurans cluster_starting_materials Starting Materials cluster_reaction_steps Key Reactions cluster_product Core Structure SM1 2-Halophenol R1 Sonogashira Cross-Coupling SM1->R1 SM2 Terminal Alkyne SM2->R1 R2 Intramolecular Cyclization R1->R2 P1 2-Arylbenzofuran R2->P1

Caption: General synthetic workflow for 2-arylbenzofurans via Sonogashira coupling and cyclization.

Moracin_Functionalization_Pathway Core 2-Arylbenzofuran Core Prenylation Prenylation Core->Prenylation Demethylation Demethylation Prenylation->Demethylation FinalProduct Moracin T / Related Benzofuran Demethylation->FinalProduct

Caption: Key functionalization steps in the total synthesis of moracins.

References

Application of Sonogashira Coupling in the Synthesis of Bioactive Moracins

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized alkynes and sp2-hybridized aryl or vinyl halides. This powerful palladium- and copper-catalyzed cross-coupling reaction has found significant application in the total synthesis of complex natural products, including the Moracin family of compounds. Moracins, isolated from Morus species, are a class of benzofuran derivatives exhibiting a range of promising biological activities. This document provides detailed application notes and experimental protocols for the synthesis of Moracin C, a potent inhibitor of PCSK9 expression, and a representative protocol for the synthesis of Moracins O and P, known inhibitors of hypoxia-inducible factor-1α (HIF-1α), utilizing the Sonogashira coupling as a key strategic step.

Introduction

Moracins are a diverse group of phenolic compounds characterized by a 2-arylbenzofuran core. Their biological activities have garnered significant interest in the field of drug discovery. For instance, Moracin C has been shown to downregulate the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein (LDL) cholesterol levels, making it a potential therapeutic agent for cardiovascular diseases.[1][2] Moracins O and P have demonstrated potent inhibitory effects on the accumulation of HIF-1α, a transcription factor critically involved in tumor progression and metastasis.[3][4]

The synthesis of the 2-arylbenzofuran scaffold common to these molecules is efficiently achieved through a Sonogashira coupling reaction followed by an intramolecular cyclization. This approach allows for the convergent and flexible construction of the moracin core, facilitating the synthesis of various analogues for structure-activity relationship (SAR) studies.

Data Presentation

Table 1: Sonogashira Coupling Reaction Parameters for Moracin C Synthesis
ParameterValueReference
Aryl Halide2-Iodo-5-methoxyphenol[5]
Terminal Alkyne1-Ethynyl-3,5-dimethoxybenzene[5]
Palladium CatalystDichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2)[5]
Copper Co-catalystCopper(I) iodide (CuI)[5]
BaseTriethylamine (TEA)[5]
SolventN,N-Dimethylformamide (DMF)[5]
Temperature100 °C[5]
Reaction Time15 hours[5]
Yield62%
Table 2: Biological Activity of Selected Moracins
CompoundBiological TargetActivity MetricValueReference
Moracin CPCSK9 Expression% Inhibition at 20 µM97.1%[1][5]
Moracin OHIF-1α AccumulationIC506.76 nM[4]
Moracin PHIF-1α AccumulationIC5010.7 nM[4]

Experimental Protocols

Protocol 1: Synthesis of Moracin C via Sonogashira Coupling

This protocol is adapted from the synthesis of Moracin C and its derivatives as described by Masagalli et al.[5]

Materials:

  • 2-Iodo-5-methoxyphenol

  • 1-Ethynyl-3,5-dimethoxybenzene

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-iodo-5-methoxyphenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add 1-ethynyl-3,5-dimethoxybenzene (1.2 eq), triethylamine (3.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 15 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-arylbenzofuran precursor to Moracin C.

Protocol 2: Representative Synthesis of Moracin O/P via Sonogashira Coupling and In Situ Cyclization

This protocol is a representative procedure based on the general strategy for the synthesis of Moracins O and P, which involves a Sonogashira coupling followed by an intramolecular cyclization.[3][6]

Materials:

  • A suitable ortho-halophenol precursor (e.g., a substituted 2-iodophenol)

  • A suitable terminal alkyne precursor (e.g., a substituted phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine, diisopropylamine, or potassium carbonate)

  • A suitable solvent (e.g., DMF, toluene, or acetonitrile)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ortho-halophenol (1.0 eq), the terminal alkyne (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.05-0.1 eq) in the chosen anhydrous solvent.

  • Add the base (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the specific substrates and solvent used.

  • Stir the reaction mixture for 4-24 hours, monitoring its progress by TLC. The reaction initially forms the Sonogashira coupling product, which then undergoes in situ intramolecular cyclization to form the benzofuran ring.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired Moracin O or P precursor.

Mandatory Visualizations

Sonogashira Coupling in Moracin Synthesis

Sonogashira_Moracin_Synthesis ArylHalide Aryl Halide (e.g., 2-Iodophenol derivative) Sonogashira Sonogashira Coupling ArylHalide->Sonogashira TerminalAlkyne Terminal Alkyne (e.g., Phenylacetylene derivative) TerminalAlkyne->Sonogashira Catalysts Pd Catalyst (e.g., PdCl2(PPh3)2) CuI (Co-catalyst) Base (e.g., TEA) Catalysts->Sonogashira Intermediate 2-Alkynylphenol Intermediate Sonogashira->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization MoracinCore Moracin Core (2-Arylbenzofuran) Cyclization->MoracinCore

Caption: General workflow for Moracin synthesis via Sonogashira coupling.

Signaling Pathway of Moracin C in PCSK9 Inhibition

MoracinC_PCSK9_Pathway MoracinC Moracin C HepG2 Hepatocyte (HepG2 Cell) MoracinC->HepG2 Acts on PCSK9_mRNA PCSK9 mRNA Expression MoracinC->PCSK9_mRNA Inhibits HepG2->PCSK9_mRNA Reduces PCSK9_Protein PCSK9 Protein PCSK9_mRNA->PCSK9_Protein Translates to LDLR LDL Receptor (LDLR) PCSK9_Protein->LDLR Binds to & Promotes Degradation LDL LDL Cholesterol LDLR->LDL Binds Degradation LDLR Degradation LDLR->Degradation Uptake LDL-C Uptake LDL->Uptake Internalization

Caption: Moracin C inhibits PCSK9 expression, increasing LDL receptor levels.

Logical Relationship of Moracin O in HIF-1α Inhibition

MoracinO_HIF1a_Pathway Hypoxia Hypoxia HIF1a_Protein HIF-1α Protein Accumulation Hypoxia->HIF1a_Protein Stabilizes MoracinO Moracin O (or MO-460) hnRNPA2B1 hnRNPA2B1 MoracinO->hnRNPA2B1 Binds to & Inhibits HIF1a_mRNA HIF-1α mRNA (3'-UTR) hnRNPA2B1->HIF1a_mRNA Binds to Translation Translation Initiation HIF1a_mRNA->Translation Leads to Translation->HIF1a_Protein TumorAdaptation Tumor Adaptation (Angiogenesis, etc.) HIF1a_Protein->TumorAdaptation Promotes

Caption: Moracin O inhibits HIF-1α translation by targeting hnRNPA2B1.

References

Application Notes and Protocols for In Vitro Antibacterial Assays Using Moracin T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin T, a natural benzofuran derivative isolated from the bark of mulberry trees (Morus mesozygia), has been identified as a compound with potential antibacterial activity.[1] This document provides detailed application notes and standardized protocols for conducting in vitro antibacterial assays to evaluate the efficacy of Moracin T. While specific quantitative data for Moracin T is limited in current literature, this guide leverages data from structurally related moracins, such as Moracin C and Chalcomoracin, to provide a framework for experimental design and data interpretation. These protocols are intended to serve as a comprehensive resource for researchers investigating the antibacterial properties of Moracin T and similar natural products.

Data Presentation

Due to the limited availability of specific quantitative data for Moracin T, the following table summarizes the reported antibacterial activity of the closely related compounds, Moracin C and Chalcomoracin, against Staphylococcus aureus. This data can be used as a reference for designing experiments with Moracin T.

Table 1: Minimum Inhibitory Concentration (MIC) of Moracin Analogs against Staphylococcus aureus

CompoundBacterial StrainMIC (µg/mL)Reference
Moracin CStaphylococcus aureus32[2]
ChalcomoracinStaphylococcus aureus4[2]

Experimental Protocols

The following are detailed protocols for key in vitro antibacterial assays. These standardized methods are essential for obtaining reproducible and comparable results.[3]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • Moracin T (or other test compounds)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Moracin T Stock Solution: Prepare a stock solution of Moracin T in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile MHB to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the Moracin T working solution (prepared from the stock) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (containing only MHB and the bacterial inoculum).

    • Well 12 will serve as a sterility control (containing only MHB).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of Moracin T that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreader or inoculating loop

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-inoculate the aliquots onto separate, labeled MHA plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of Moracin T that results in no bacterial growth (or a 99.9% reduction in CFU compared to the initial inoculum) on the MHA plate.[5]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[7][8][9]

Materials:

  • Moracin T

  • Bacterial culture in logarithmic growth phase

  • MHB

  • Sterile flasks or tubes

  • MHA plates

  • Sterile saline or PBS

Procedure:

  • Prepare a bacterial suspension in MHB with a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Prepare flasks containing MHB with Moracin T at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without Moracin T.

  • Inoculate each flask with the prepared bacterial suspension.

  • Incubate the flasks at 37°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate 100 µL of each dilution onto MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on each plate to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each Moracin T concentration to generate time-kill curves.

Anti-Biofilm Activity Assay

This assay evaluates the ability of Moracin T to inhibit biofilm formation or eradicate pre-formed biofilms.[10][11]

Materials:

  • Moracin T

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (or other biofilm-promoting medium)

  • Bacterial culture

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure for Inhibition of Biofilm Formation:

  • Prepare serial dilutions of Moracin T in TSB in a 96-well plate as described for the MIC assay.

  • Add the adjusted bacterial inoculum to each well.

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • After incubation, gently wash the wells twice with sterile PBS to remove planktonic cells.

  • Air-dry the plate.

  • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubating at room temperature for 15 minutes.

  • Wash the wells three times with sterile water to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance compared to the control (no Moracin T) indicates the inhibition of biofilm formation.

Visualizations

Signaling Pathway Diagram

While the precise signaling pathway inhibited by Moracin T is not fully elucidated, studies on the related compounds Moracin C and Chalcomoracin suggest that they inhibit the bacterial fatty acid synthesis (FAS-II) pathway by targeting the enoyl-acyl carrier protein reductase (FabI).[2] The following diagram illustrates this proposed mechanism of action.

fatty_acid_synthesis_inhibition cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_CoA Malonyl-CoA Malonyl_CoA->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP FabG FabG Acetoacetyl_ACP->FabG Hydroxyacyl_ACP 3-Hydroxyacyl-ACP FabG->Hydroxyacyl_ACP FabZ FabZ Hydroxyacyl_ACP->FabZ Enoyl_ACP trans-2-Enoyl-ACP FabZ->Enoyl_ACP FabI FabI Enoyl_ACP->FabI Acyl_ACP Acyl-ACP FabI->Acyl_ACP Elongation Elongation Cycles Acyl_ACP->Elongation n cycles Elongation->Acyl_ACP n cycles Fatty_Acids Fatty Acids Elongation->Fatty_Acids Moracin_T Moracin T (and related compounds) Moracin_T->FabI Inhibition

Caption: Proposed inhibition of the bacterial fatty acid synthesis pathway by Moracin T.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro antibacterial evaluation of Moracin T.

antibacterial_assay_workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Moracin T Stock Solution MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay MIC_Value Determine MIC Value (µg/mL) MIC_Assay->MIC_Value MBC_Assay Subculture from MIC plate (Determine MBC) MBC_Value Determine MBC Value (µg/mL) MBC_Assay->MBC_Value Time_Kill Time-Kill Kinetics Assay Time_Kill_Curve Plot Time-Kill Curves Time_Kill->Time_Kill_Curve Anti_Biofilm Anti-Biofilm Assay Biofilm_Inhibition Calculate % Biofilm Inhibition Anti_Biofilm->Biofilm_Inhibition MIC_Value->MBC_Assay MIC_Value->Time_Kill MIC_Value->Anti_Biofilm

Caption: General workflow for in vitro antibacterial testing of Moracin T.

References

Animal Models for In Vivo Evaluation of Moracin T: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models for investigating the in vivo effects of Moracin T, a natural compound with demonstrated anti-cancer and anti-inflammatory properties. Detailed protocols for key experiments are provided to facilitate the study of Moracin T's therapeutic potential.

DMBA/TPA-Induced Skin Carcinogenesis in Mice

This widely used two-stage chemical carcinogenesis model is ideal for evaluating the chemopreventive effects of Moracin T on skin tumor initiation and promotion.

Quantitative Data Summary
ParameterControl (DMBA/TPA)Moracin T (2.5 mg)Moracin T (5.0 mg)Reference
Tumor Incidence (%) at 16 weeks 100%39%1% (in one mouse)[1][2]
Tumor Multiplicity (tumors/mouse) at 16 weeks Not specifiedNot specifiedNot specified[1][2]
Tumor Volume (mm³) at 16 weeks 363.2 (± 52.4)14.1 (± 3.0)1.1 (± 0.03)[1]
4-HNE Labeling Index (%) HighSignificantly Reduced83% Reduction[1]
c-fos Expression (%) HighSignificantly Reduced91% Reduction[1]
c-myc Expression (%) HighSignificantly ReducedSignificantly Reduced[1]
COX-2 Expression (%) HighSignificantly Reduced76% Reduction[1][3]
TNF-α Expression HighSignificantly ReducedSignificantly Reduced[3]
Experimental Protocol

Materials:

  • 7,12-Dimethylbenz[a]anthracene (DMBA)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • Moracin T

  • Acetone (vehicle)

  • Female ICR mice (6-8 weeks old)

Procedure:

  • Animal Preparation: Shave the dorsal skin of the mice one week prior to the start of the experiment.

  • Initiation: Apply a single topical dose of 190 nmol of DMBA dissolved in 0.2 ml of acetone to the shaved dorsal skin of each mouse.[1]

  • Promotion and Treatment:

    • One week after initiation, begin the promotion phase.

    • Divide the mice into three groups: Control, Moracin T (2.5 mg), and Moracin T (5.0 mg).

    • For the treatment groups, topically apply either 2.5 mg or 5.0 mg of Moracin T dissolved in 0.2 ml of acetone to the initiated skin area.

    • Thirty minutes after the Moracin T application, topically apply 3.20 nmol of TPA in 0.2 ml of acetone to the same area.[1]

    • For the control group, apply 0.2 ml of acetone instead of Moracin T, followed by the TPA application.

    • Repeat the promotion and treatment protocol twice a week for 16 weeks.[3]

  • Data Collection:

    • Monitor the mice weekly for tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).

    • At the end of the 16-week period, measure the tumor volume using calipers.

    • Euthanize the mice and collect skin tissue for histological and molecular analysis (e.g., immunohistochemistry for 4-HNE, c-fos, c-myc, COX-2, and TNF-α).

Experimental Workflow

G cluster_prep Animal Preparation cluster_initiation Initiation (Week 0) cluster_promotion Promotion & Treatment (Weeks 1-16) cluster_analysis Data Analysis shaving Shave Dorsal Skin of Mice dmba Topical Application of DMBA (190 nmol) shaving->dmba moracin_t Topical Moracin T (2.5 or 5.0 mg) dmba->moracin_t control Acetone (Control) dmba->control tpa Topical TPA (3.20 nmol) moracin_t->tpa tumor_monitoring Weekly Tumor Incidence & Multiplicity control->tpa final_analysis Tumor Volume, Histology, Molecular Analysis tumor_monitoring->final_analysis

Workflow for DMBA/TPA-induced skin carcinogenesis model.

LPS-Induced Acute Lung Injury in Mice

This model is used to investigate the anti-inflammatory effects of Moracin T on acute lung inflammation induced by lipopolysaccharide (LPS), a component of gram-negative bacteria. While direct quantitative data for Moracin T is limited, studies on the related compound Moracin M have shown significant efficacy.

Quantitative Data Summary (Moracin M)
ParameterControl (LPS)Moracin M (20 mg/kg)Moracin M (60 mg/kg)Reference
Total Cells in BALF HighSignificantly ReducedSignificantly Reduced[1]
Neutrophils in BALF HighSignificantly ReducedSignificantly Reduced[1]
Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) in BALF HighSignificantly ReducedSignificantly Reduced[1]
Experimental Protocol

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Moracin T

  • Phosphate-buffered saline (PBS)

  • Male ICR mice (6-8 weeks old)

Procedure:

  • Animal Groups: Divide mice into control, LPS, and LPS + Moracin T treatment groups.

  • Moracin T Administration: Administer Moracin T (e.g., 20-60 mg/kg, oral gavage) to the treatment group one hour before LPS challenge. Administer the vehicle to the control and LPS groups.

  • LPS Challenge: Induce acute lung injury by intranasal or intratracheal instillation of LPS (e.g., 5 mg/kg) dissolved in PBS. Administer an equivalent volume of PBS to the control group.

  • Bronchoalveolar Lavage (BAL):

    • At a specified time point after LPS challenge (e.g., 6-24 hours), euthanize the mice.

    • Expose the trachea and cannulate it.

    • Instill and aspirate a fixed volume of cold PBS (e.g., 3 x 0.5 ml) into the lungs.

    • Pool the recovered bronchoalveolar lavage fluid (BALF).

  • BALF Analysis:

    • Centrifuge the BALF to pellet the cells.

    • Count the total number of cells using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik for differential cell counting (neutrophils, macrophages).

    • Analyze the supernatant for pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Histopathology: Collect lung tissue, fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury (e.g., edema, inflammatory cell infiltration).

Experimental Workflow

G cluster_treatment Treatment cluster_induction ALI Induction cluster_analysis Analysis moracin_t Oral Moracin T lps Intranasal/Intratracheal LPS moracin_t->lps vehicle Vehicle (Control) vehicle->lps pbs PBS (Control) vehicle->pbs balf Bronchoalveolar Lavage (BALF) Collection lps->balf pbs->balf cell_count Total & Differential Cell Counts balf->cell_count cytokine Cytokine Analysis (ELISA) balf->cytokine histology Lung Histopathology (H&E) balf->histology

Workflow for LPS-induced acute lung injury model.

Pancreatic Cancer Xenograft in Nude Mice

This model is used to evaluate the anti-tumor efficacy of Moracin T on the growth of human pancreatic cancer cells in an immunodeficient mouse model. Studies on the related compound Moracin D have shown suppression of tumorigenicity.

Quantitative Data Summary (Moracin D)
ParameterControl (Vehicle)Moracin DReference
Tumor Volume Progressive GrowthSignificantly Suppressed[2]
Tumor Weight Progressive GrowthSignificantly Suppressed[2]
Experimental Protocol

Materials:

  • Human pancreatic cancer cell line (e.g., PANC-1, MIA PaCa-2)

  • Matrigel

  • Moracin T

  • Appropriate vehicle for Moracin T

  • Athymic nude mice (4-6 weeks old)

Procedure:

  • Cell Culture: Culture the pancreatic cancer cells under standard conditions.

  • Tumor Cell Implantation:

    • Harvest the cancer cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells) into the flank of each nude mouse.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly divide the mice into control and Moracin T treatment groups.

    • Administer Moracin T (dose and route to be determined, e.g., intraperitoneal injection or oral gavage) to the treatment group daily or on a specified schedule. Administer the vehicle to the control group.

  • Data Collection:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

  • Further Analysis: Tumor tissue can be used for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) and Western blotting to analyze relevant signaling pathways.

Experimental Workflow

G cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_analysis Analysis cell_prep Prepare Pancreatic Cancer Cell Suspension injection Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth Allow Tumor Growth to Palpable Size injection->tumor_growth moracin_t Administer Moracin T tumor_growth->moracin_t vehicle Administer Vehicle (Control) tumor_growth->vehicle monitoring Monitor Tumor Volume & Body Weight moracin_t->monitoring vehicle->monitoring final_measurement Final Tumor Weight Measurement monitoring->final_measurement tissue_analysis Immunohistochemistry & Western Blot final_measurement->tissue_analysis

Workflow for pancreatic cancer xenograft model.

Signaling Pathways

Moracin T and its derivatives have been shown to modulate several key signaling pathways involved in cancer and inflammation.

Inhibition of Pro-inflammatory and Pro-survival Pathways

G TPA TPA PKC PKC TPA->PKC MoracinT Moracin T AP1 AP-1 MoracinT->AP1 NFkB NF-κB MoracinT->NFkB PKC->AP1 PKC->NFkB cfos c-fos AP1->cfos cmyc c-myc AP1->cmyc TNFa TNF-α NFkB->TNFa COX2 COX-2 NFkB->COX2 Inflammation Inflammation TNFa->Inflammation COX2->Inflammation Proliferation Cell Proliferation cfos->Proliferation cmyc->Proliferation Tumor_Promotion Tumor Promotion Inflammation->Tumor_Promotion Proliferation->Tumor_Promotion

Moracin T inhibits TPA-induced signaling pathways.
Induction of Apoptosis in Pancreatic Cancer (Moracin D)

G MoracinD Moracin D XIAP XIAP MoracinD->XIAP PARP1 PARP1 XIAP->PARP1 stabilizes Proteasome Proteasome-dependent Degradation XIAP->Proteasome promotes degradation Caspases Caspases PARP1->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Moracin D targets the XIAP/PARP1 axis to induce apoptosis.

References

Moracin T: Application Notes for Investigating its Potential as a c-fos and c-myc Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin T, a natural benzofuran derivative isolated from Morus alba (white mulberry), has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities. Emerging evidence suggests that Moracin T may exert its effects by modulating key signaling pathways involved in cell proliferation and tumorigenesis. Of particular interest is its potential to inhibit the expression of the proto-oncogenes c-fos and c-myc, which are pivotal regulators of cell cycle progression, apoptosis, and cellular transformation. These application notes provide a comprehensive overview of Moracin T as a potential inhibitor of c-fos and c-myc, including detailed experimental protocols and data presentation to facilitate further research and drug development efforts.

Recent studies have indicated that Moracin T treatment can significantly suppress the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced expression of both c-fos and c-myc in mouse skin models of tumorigenesis.[1][2] TPA is a potent tumor promoter that activates protein kinase C (PKC), leading to the downstream activation of transcription factors such as AP-1 (a dimer of Fos and Jun proteins) and the subsequent expression of target genes like c-myc, which drive cellular proliferation. By inhibiting the expression of c-fos and c-myc, Moracin T may interrupt this signaling cascade, thereby attenuating the tumor-promoting effects of TPA.

These notes will detail the methodologies to investigate the inhibitory effects of Moracin T on c-fos and c-myc expression, providing a foundation for researchers to explore its mechanism of action and therapeutic potential.

Data Presentation

The following table summarizes the reported effects of Moracin T on c-fos and c-myc expression. It is important to note that specific quantitative data such as IC50 values for the inhibition of c-fos and c-myc by Moracin T are not yet widely available in the public domain. The data presented here is qualitative, based on the observed suppression of expression.

Target Model System Inducer Observed Effect of Moracin T Reference
c-fosICR Mouse SkinTPASignificant suppression of elevated expression[1][2]
c-mycICR Mouse SkinTPASignificant suppression of elevated expression[1][2]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for Moracin T in the TPA-induced signaling pathway leading to c-fos and c-myc expression. Moracin T is hypothesized to interfere with this pathway, resulting in the downregulation of these key proto-oncogenes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm to Nucleus cluster_2 Nucleus TPA TPA PKC PKC TPA->PKC activates AP1 AP-1 Complex (c-Fos/c-Jun) PKC->AP1 activates cMyc c-Myc PKC->cMyc induces expression of GeneExpression Target Gene Expression (Proliferation, Inflammation) AP1->GeneExpression cMyc->GeneExpression MoracinT Moracin T MoracinT->AP1 inhibits expression of c-fos MoracinT->cMyc inhibits expression of

Caption: Proposed signaling pathway of Moracin T's inhibitory action.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory potential of Moracin T on c-fos and c-myc. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.

Cell Culture and Treatment

This protocol outlines the general procedure for culturing cells and treating them with Moracin T and an inducer like TPA.

Materials:

  • Cancer cell line of interest (e.g., HaCaT keratinocytes, A431 skin carcinoma cells)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Moracin T (stock solution prepared in DMSO)

  • TPA (stock solution prepared in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed cells in culture plates at an appropriate density to reach 70-80% confluency on the day of treatment.

  • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • The next day, replace the medium with a fresh, serum-free, or low-serum medium for a few hours to starve the cells and reduce basal expression levels of c-fos and c-myc.

  • Prepare working solutions of Moracin T and TPA in the appropriate medium. A vehicle control (DMSO) should also be prepared.

  • Pre-treat the cells with various concentrations of Moracin T (or vehicle) for a predetermined time (e.g., 1-2 hours).

  • Following pre-treatment, add TPA to the wells to induce the expression of c-fos and c-myc. A control group should not be treated with TPA.

  • Incubate the cells for the desired time period to allow for gene and protein expression (e.g., 30-60 minutes for c-fos mRNA, 2-4 hours for c-Fos protein; 1-4 hours for c-myc mRNA, 4-8 hours for c-Myc protein).

  • After incubation, harvest the cells for subsequent analysis (RNA or protein extraction).

G cluster_workflow Cell Treatment Workflow A Seed Cells B Starve Cells (serum-free media) A->B C Pre-treat with Moracin T or Vehicle B->C D Induce with TPA C->D E Incubate D->E F Harvest Cells E->F

Caption: Workflow for cell treatment with Moracin T.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression levels of c-fos and c-myc.

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for c-fos, c-myc, and a housekeeping gene (e.g., GAPDH, β-actin)

  • qRT-PCR instrument

Protocol:

  • Extract total RNA from the harvested cells using a commercial kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Set up the qRT-PCR reaction by mixing the cDNA template, forward and reverse primers for the target genes (c-fos, c-myc) and the housekeeping gene, and the qRT-PCR master mix.

  • Perform the qRT-PCR using a thermal cycler with the appropriate cycling conditions.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

Protein Extraction and Western Blotting

This protocol is for detecting the protein levels of c-Fos and c-Myc.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against c-Fos, c-Myc, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the harvested cells with RIPA buffer on ice.

  • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

G cluster_workflow Western Blot Workflow A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Caption: General workflow for Western Blot analysis.

Conclusion

The preliminary evidence suggesting Moracin T's ability to suppress c-fos and c-myc expression opens a promising avenue for cancer research and therapy. The protocols and information provided in these application notes are intended to serve as a guide for researchers to further investigate the molecular mechanisms of Moracin T and to evaluate its potential as a novel therapeutic agent. Rigorous and detailed experimentation, including dose-response studies and investigation in various cancer models, will be crucial to fully elucidate the efficacy and mechanism of action of Moracin T as a c-fos and c-myc inhibitor.

References

Application Notes and Protocols for the Quantification of Moracin T in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin T, a natural benzofuran derivative, has been isolated from the stem bark of Morus mesozygia[1]. The moracin family of compounds, found in various Morus species, has garnered significant interest due to their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[2][3]. Notably, several moracins have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. This has positioned them as promising candidates for further investigation in drug discovery and development.

These application notes provide a comprehensive framework for the extraction and quantification of Moracin T from plant materials. While specific quantitative data for Moracin T in plant extracts is not extensively available in current literature, this document outlines detailed protocols for extraction and a robust High-Performance Liquid Chromatography (HPLC) method for its quantification. The provided methodologies are based on established techniques for the analysis of related compounds from Morus species and serve as a practical guide for researchers.

Data Presentation

As a definitive validated analytical method and subsequent quantitative analysis for Moracin T are not widely published, the following table is presented as a template for researchers to populate with their experimental data. The values provided are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Quantitative Data for Moracin T in Morus mesozygia Bark Extract

ParameterResult
Extraction Yield
Dry Starting Material (g)100.0
Crude Methanolic Extract (g)8.5
Extraction Yield (%)8.5%
HPLC Quantification
Moracin T Concentration in Extract (mg/g)2.1
Moracin T Content in Plant Material (mg/g)0.1785
Method Validation Parameters
Linearity (R²)> 0.999
Precision (%RSD, n=6)< 2.0%
Accuracy (Recovery %)95 - 105%
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3

Experimental Protocols

Protocol 1: Extraction of Moracin T from Plant Material

This protocol describes a method for the extraction of Moracin T from the dried stem bark of Morus mesozygia. The procedure is based on solvent extraction techniques commonly used for the isolation of phenolic compounds from plant matrices.

Materials and Reagents:

  • Dried and powdered stem bark of Morus mesozygia

  • Methanol (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Lyophilizer (optional)

Procedure:

  • Sample Preparation: Weigh 100 g of dried and finely powdered Morus mesozygia stem bark.

  • Maceration and Ultrasonic Extraction:

    • Place the powdered plant material in a suitable flask.

    • Add 1 L of 80% aqueous methanol (800 mL methanol and 200 mL deionized water).

    • Sonicate the mixture in an ultrasonic bath for 1 hour at room temperature.

    • Allow the mixture to macerate for 24 hours at room temperature, protected from light.

  • Filtration: Filter the extract through a Büchner funnel fitted with filter paper to separate the plant residue from the liquid extract.

  • Repeated Extraction: Repeat the extraction process (steps 2.2 and 3) on the plant residue two more times to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the filtrates from all three extractions and concentrate the solvent using a rotary evaporator at a temperature not exceeding 45°C until the methanol is completely removed.

  • Lyophilization (Optional): The resulting aqueous suspension can be frozen and lyophilized to obtain a dry powder extract.

  • Storage: Store the crude extract in a desiccator at 4°C, protected from light, until further analysis.

Protocol 2: Quantification of Moracin T by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of Moracin T in plant extracts. A commercially available Moracin T standard (≥98% purity) is required for this method.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in deionized water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    5 90 10
    35 20 80
    40 20 80
    45 90 10

    | 50 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for Moracin T determined by DAD)

  • Injection Volume: 10 µL

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh 1.0 mg of Moracin T standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Preparation of Sample Solution: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject the calibration standards into the HPLC system and record the chromatograms.

    • Construct a calibration curve by plotting the peak area of Moracin T against the corresponding concentration.

    • Inject the prepared sample solution and record the chromatogram.

  • Quantification: Identify the Moracin T peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of Moracin T in the sample using the regression equation from the calibration curve.

Method Validation:

To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizations

Diagram 1: General Workflow for Quantification of Moracin T

G start Plant Material (Morus mesozygia stem bark) powder Drying and Powdering start->powder extraction Solvent Extraction (80% Methanol, Ultrasonication) powder->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract sample_prep Sample Preparation for HPLC (Dissolution and Filtration) crude_extract->sample_prep hplc HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc data_analysis Data Analysis (Calibration Curve) hplc->data_analysis quantification Quantification of Moracin T data_analysis->quantification

Caption: Workflow for Moracin T Extraction and Quantification.

Diagram 2: Generalized Anti-inflammatory Signaling Pathway for Moracins

While the specific signaling pathway for Moracin T is not fully elucidated, other moracins have been shown to inhibit the NF-κB pathway, a key regulator of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive p65/p50/IκBα (Inactive Complex) NFkB_p65 p65 NFkB_p50 p50 NFkB_active p65/p50 (Active Complex) NFkB_inactive:s->NFkB_active IκBα degradation DNA DNA NFkB_active->DNA translocates to nucleus and binds to Transcription Gene Transcription DNA->Transcription Inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Transcription->Inflammatory_genes Moracin Moracins Moracin->IKK inhibits Inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_stimuli->receptor

Caption: Moracins' Inhibition of the NF-κB Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Experimental Challenges with Moracin T

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for common issues encountered when working with Moracin T, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Moracin T?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for dissolving Moracin T.[1][2] Other potential organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[2]

Q2: How should I store Moracin T powder and its solutions?

A2: Moracin T powder should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent like DMSO, the solution should be stored at -80°C for up to one year.[3]

Q3: Can I use Moracin T directly in aqueous buffers?

A3: It is not recommended to dissolve Moracin T directly in aqueous buffers due to its likely poor water solubility, a common characteristic of polyphenolic compounds. A stock solution in an organic solvent like DMSO should be prepared first and then diluted into your aqueous experimental medium.

Solubility Troubleshooting Guide

Issue: Moracin T is not dissolving in my chosen solvent.

  • Question: I am having trouble dissolving Moracin T powder. What steps can I take?

    • Answer:

      • Ensure you are using an appropriate solvent. DMSO is the most frequently cited solvent.[1][2]

      • Increase the solvent volume. The concentration of your intended stock solution may be too high. Try adding more solvent to decrease the concentration.

      • Gently warm the solution. Warming the solution to 37°C can aid in dissolving the compound. Avoid excessive heat, which could degrade the Moracin T.

      • Vortex or sonicate the solution. Mechanical agitation can help break up clumps of powder and increase the surface area for dissolution. A brief sonication in a water bath is often effective.

Issue: My Moracin T solution is cloudy or has precipitates after dilution in aqueous media.

  • Question: My Moracin T stock solution in DMSO is clear, but when I add it to my cell culture media or buffer, it becomes cloudy. Why is this happening and how can I fix it?

    • Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. The final concentration of the organic solvent may not be sufficient to keep the compound dissolved.

      • Decrease the final concentration of Moracin T. Your working concentration may be above its solubility limit in the final aqueous medium.

      • Increase the percentage of DMSO in the final solution. Be mindful that high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.

      • Use a solubilizing agent. For in vivo studies, co-solvents like PEG300, PEG400, or Tween 80 can be used in the formulation.[3] For in vitro assays, the use of such agents should be carefully validated for cellular toxicity.

      • Prepare a more dilute stock solution. This will require adding a larger volume of the stock to your aqueous medium, which may help with dispersion.

Data Presentation

Table 1: Qualitative Solubility of Moracin T in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]
WaterPoorly SolubleInferred

Experimental Protocols

Protocol: Preparation of Moracin T Stock Solution for Cell Culture Experiments

  • Materials:

    • Moracin T powder

    • Sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Pipettes and sterile tips

  • Procedure:

    • Calculate the mass of Moracin T required to make a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of Moracin T is 340.37 g/mol .[3]

    • Weigh the Moracin T powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound has not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.

    • Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Dilution into Cell Culture Medium:

    • Thaw an aliquot of the Moracin T stock solution.

    • Serially dilute the stock solution in your cell culture medium to achieve the desired final working concentration.

    • Ensure the final concentration of DMSO in the medium is consistent across all experimental conditions (including vehicle controls) and is at a level non-toxic to your cells (typically ≤ 0.5%).

Visualizations

G start Start: Moracin T Powder solvent Add recommended solvent (e.g., DMSO) start->solvent dissolved Is the powder fully dissolved? solvent->dissolved agitate Vortex or sonicate the solution dissolved->agitate No stock_ready Stock solution ready dissolved->stock_ready Yes warm Gently warm to 37°C agitate->warm warm->dissolved precipitate Precipitation upon dilution in aqueous media? stock_ready->precipitate lower_conc Lower the final concentration precipitate->lower_conc Yes final_solution Final experimental solution ready precipitate->final_solution No lower_conc->precipitate

Caption: Troubleshooting workflow for dissolving Moracin T.

G Moracin Moracin O/P p65 p65 (NF-κB) Moracin->p65 inhibits phosphorylation Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Moracin->Bcl2 upregulates TRAIL TRAIL TRAIL->p65 activates p_p65 Phospho-p65 p65->p_p65 phosphorylation Damage Cellular Damage p_p65->Damage Bcl2->Damage inhibits

Caption: Simplified NF-κB signaling pathway targeted by Moracin compounds.[4]

References

Technical Support Center: Optimizing HPLC Parameters for Moracin T Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of Moracin T. This guide includes troubleshooting advice and answers to frequently asked questions to address specific issues that may be encountered during experimentation.

Recommended HPLC Parameters for Moracin T Analysis

For the analysis of Moracin T and related compounds, a reversed-phase HPLC method is typically employed. The following table summarizes a validated method for the separation of Moracin T from mulberry twig extracts.[1]

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., Waters Sunfire™ C18, 250 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase A: 0.05% Phosphoric acid (H₃PO₄) in Water[1]
B: Acetonitrile (CH₃CN)[1]
Gradient Elution Start with 10% B for 5 minutes, then a linear gradient to 80% B over 45 minutes, and hold for 5 minutes.[1]
Flow Rate 0.8 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature Ambient or controlled at 25-30°C for better reproducibility.[3]
Detection Wavelength Diode Array Detector (DAD) monitoring at a wavelength suitable for flavonoids, such as 269 nm or 370 nm.[3][4]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of Moracin T and other flavonoids.

Q1: Why am I seeing peak tailing for my Moracin T peak?

A1: Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue.[5] The primary causes for flavonoids like Moracin T include:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with polar functional groups on Moracin T.

    • Solution: Use a base-deactivated or end-capped column. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can also suppress silanol interactions.[3]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can cause poor peak shape.[5]

    • Solution: Flush the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, the column may need to be replaced.

Q2: My Moracin T peak is not well-resolved from other components in the extract.

A2: Poor resolution can be due to several factors related to the mobile phase, column, or flow rate.

  • Insufficient Separation Power: The mobile phase gradient may be too steep.

    • Solution: Decrease the rate of the gradient change. For instance, extend the gradient time from 45 minutes to 60 minutes to allow for better separation of closely eluting compounds.

  • Column Inefficiency: The column may be old or damaged.

    • Solution: Check the column's theoretical plates with a standard compound. If it's below the manufacturer's specification, replace the column.

  • Inappropriate Mobile Phase: The chosen solvents may not provide sufficient selectivity.

    • Solution: Consider changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase.

Q3: The retention time for Moracin T is shifting between injections.

A3: Fluctuating retention times indicate a lack of system stability.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection.

    • Solution: Increase the equilibration time between runs.

  • Pump Issues: Inconsistent mobile phase composition can be caused by pump malfunctions or air bubbles in the system.[6]

    • Solution: Degas the mobile phases thoroughly.[6] Purge the pump to remove any air bubbles.

  • Temperature Fluctuations: Changes in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[4]

Q4: I am observing high backpressure in my HPLC system.

A4: High backpressure can damage the pump and column.

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can block the column inlet frit.

    • Solution: Use a guard column and filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Try back-flushing the column (if permitted by the manufacturer).

  • Precipitation in the System: Buffer salts can precipitate if the organic solvent concentration becomes too high.

    • Solution: Ensure the buffer is soluble in the highest concentration of organic solvent used in your method. Flush the system with water before introducing organic solvents.

  • Tubing Blockage: A blockage in the system tubing can also cause high pressure.

    • Solution: Systematically loosen fittings to identify the location of the blockage.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to use for Moracin T separation?

A1: A reversed-phase C18 column is the most common and effective choice for separating flavonoids like Moracin T.[2][3] These columns have a non-polar stationary phase that retains the moderately non-polar Moracin T, allowing for elution with a mixture of water and an organic solvent.

Q2: How should I prepare my Moracin T sample for HPLC analysis?

A2: Moracin T is often extracted from plant material. A general procedure involves:

  • Extraction: Extract the plant material with a suitable solvent like methanol or ethanol.[1]

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC system.[3]

  • Dilution: Dilute the filtered extract with the initial mobile phase to ensure compatibility and avoid peak distortion.

Q3: Can I use an isocratic method instead of a gradient for Moracin T analysis?

A3: While a gradient method is generally preferred for complex samples like plant extracts to achieve good resolution of multiple components in a reasonable time, an isocratic method (constant mobile phase composition) may be suitable if you are analyzing a purified or semi-purified sample of Moracin T. However, you may need to optimize the mobile phase composition to achieve the desired retention time and peak shape.

Q4: What should I do if I don't see any peaks on my chromatogram?

A4: This could be due to several reasons:

  • No Injection: The autosampler may have malfunctioned. Check for proper sample vial placement and injection sequence.

  • Detector Issue: The detector lamp may be off or malfunctioning. Ensure the detector is on and the correct wavelength is selected.

  • Sample Degradation: Moracin T, like many flavonoids, can be sensitive to light and temperature. Ensure proper storage of your samples.

  • Very Low Concentration: The concentration of Moracin T in your sample may be below the limit of detection (LOD) of your instrument. Try concentrating your sample or using a more sensitive detector.

Experimental Protocols & Workflows

Experimental Protocol: HPLC Analysis of Moracin T
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.05% solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas.

  • Standard Preparation:

    • Prepare a stock solution of Moracin T standard in methanol.

    • Create a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 90% A, 10% B).

  • Sample Preparation:

    • Extract the sample containing Moracin T with methanol or ethanol.

    • Filter the extract through a 0.45 µm syringe filter.

    • Dilute the filtered extract with the initial mobile phase.

  • HPLC System Setup:

    • Install a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

    • Set the flow rate to 0.8 mL/min.

    • Set the column temperature to 30°C.

    • Set the detector to monitor at an appropriate wavelength (e.g., 269 nm).

  • Analysis:

    • Equilibrate the column with the initial mobile phase for at least 15-20 minutes.

    • Inject the standards and samples.

    • Run the gradient program as specified in the parameters table.

Workflow for HPLC Method Optimization

HPLC_Optimization_Workflow start Define Separation Goal (e.g., Quantify Moracin T) select_column Select Column (e.g., C18, C8) start->select_column select_mobile_phase Select Mobile Phase (A: Water + Acid, B: ACN/MeOH) select_column->select_mobile_phase scouting_gradient Run Scouting Gradient (e.g., 5-95% B over 30 min) select_mobile_phase->scouting_gradient evaluate_scouting Evaluate Results (Peak Shape, Resolution) scouting_gradient->evaluate_scouting adjust_gradient Adjust Gradient Slope and Time evaluate_scouting->adjust_gradient Poor Resolution good_separation Good Separation? evaluate_scouting->good_separation Initial Separation OK adjust_gradient->scouting_gradient adjust_mobile_phase Modify Mobile Phase (pH, Additive, Solvent) optimize_flow Optimize Flow Rate and Temperature adjust_mobile_phase->optimize_flow optimize_flow->scouting_gradient good_separation->adjust_mobile_phase No validation Method Validation (Linearity, Precision, Accuracy) good_separation->validation Yes routine_analysis Routine Analysis validation->routine_analysis troubleshoot Troubleshoot Issues (See Guide) routine_analysis->troubleshoot

Caption: A logical workflow for developing and optimizing an HPLC method for Moracin T.

Troubleshooting Logic Diagram

HPLC_Troubleshooting_Logic start Problem Observed in Chromatogram pressure_issue Pressure Issue? start->pressure_issue peak_shape_issue Peak Shape Issue? pressure_issue->peak_shape_issue No high_pressure High Pressure pressure_issue->high_pressure High low_pressure Low/No Pressure pressure_issue->low_pressure Low retention_issue Retention Time Issue? peak_shape_issue->retention_issue No peak_tailing Peak Tailing peak_shape_issue->peak_tailing Tailing peak_splitting Peak Splitting peak_shape_issue->peak_splitting Splitting rt_shift Shifting RT retention_issue->rt_shift Shifting no_peaks No Peaks retention_issue->no_peaks None check_blockage Check for Blockages (Frit, Tubing) high_pressure->check_blockage check_leaks Check for Leaks (Fittings, Seals) low_pressure->check_leaks check_silanol Check Silanol Interactions /Mobile Phase pH peak_tailing->check_silanol check_column_void Check for Column Void /Contamination peak_splitting->check_column_void check_equilibration Check Equilibration Time /Temp Control rt_shift->check_equilibration check_detector Check Detector & Injection no_peaks->check_detector

Caption: A decision tree for troubleshooting common HPLC separation issues.

References

Troubleshooting Moracin T instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Moracin T in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for Moracin T?

A1: Moracin T is most stable when stored as a dry powder. For long-term storage, it is recommended to keep it at -20°C, which should maintain its integrity for up to three years.[1] When in solution, it should be stored at -80°C for a maximum of one year.[1] It is advisable to prepare fresh solutions for each experiment to ensure the highest quality.

Q2: What are the primary factors that affect the stability of Moracin T in solution?

A2: As a phenolic compound, the stability of Moracin T in solution is influenced by several factors, including:

  • pH: Extreme pH values can lead to the degradation of phenolic compounds.[2]

  • Temperature: Higher temperatures can accelerate degradation.[3][4][5] Many polyphenolic substances degrade more when exposed to temperatures higher than 40°C.[4]

  • Light: Exposure to light, especially UV light, can cause photolytic degradation.[3][4][6]

  • Oxygen: The presence of oxygen can lead to auto-oxidation.[2][3][4]

  • Metal Ions: The presence of metal ions can catalyze oxidation reactions.[3]

  • Solvent: The type of solvent and the presence of impurities can affect stability.

Q3: I am observing a change in the color of my Moracin T solution. What could be the cause?

A3: A change in color, such as turning yellow or brown, is often an indication of degradation, likely due to oxidation. This can be triggered by exposure to light, high pH, or the presence of oxygen.[2][3][4] Ensure your solutions are protected from light and consider de-gassing your solvents to remove dissolved oxygen.

Q4: My experimental results with Moracin T are not reproducible. Could this be a stability issue?

A4: Yes, inconsistent results are a common sign of compound instability. If Moracin T degrades over the course of your experiment, its effective concentration will decrease, leading to variability in your data. It is crucial to handle the compound consistently and prepare fresh solutions for each set of experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of Moracin T in Aqueous Solution

Symptoms:

  • Loss of biological activity over a short period.

  • Visible changes in solution color.

  • Appearance of unexpected peaks in HPLC analysis.

Possible Causes & Solutions:

CauseRecommended Solution
High pH Maintain the pH of the solution within a neutral or slightly acidic range (pH 4-6), as extreme alkaline conditions can promote auto-oxidation.[2]
Presence of Oxygen Use de-gassed solvents to prepare your solutions. You can de-gas by sparging with an inert gas like nitrogen or argon, or by using a sonicator.
Exposure to Light Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.[3][4] Conduct experiments under subdued lighting conditions when possible.
Elevated Temperature Prepare and store solutions at low temperatures (2-8°C for short-term use, -80°C for longer-term).[1] Avoid repeated freeze-thaw cycles.
Contamination with Metal Ions Use high-purity water and reagents. If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffer.
Issue 2: Inconsistent Chromatographic Results (HPLC)

Symptoms:

  • Shifting retention times for the Moracin T peak.[7]

  • Appearance of new, unidentified peaks.

  • Broadening or splitting of the Moracin T peak.[7]

Possible Causes & Solutions:

CauseRecommended Solution
On-Column Degradation Ensure the mobile phase pH is compatible with Moracin T stability. Use a lower column temperature if possible.
Solvent Impurities Use HPLC-grade solvents to minimize impurities that could react with Moracin T.
In-Sample Degradation Analyze samples immediately after preparation. If using an autosampler, ensure it is temperature-controlled to prevent degradation while samples are waiting for injection.
Incompatible Mobile Phase Optimize the mobile phase composition. If using a gradient, ensure that the pH does not change significantly during the run in a way that would affect stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of Moracin T

This protocol is designed to identify potential degradation products and establish the intrinsic stability of Moracin T.[6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Moracin T in an appropriate organic solvent (e.g., DMSO or ethanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Place the dry powder and a solution of Moracin T in an oven at 60°C for 24 hours.
  • Photolytic Degradation: Expose a solution of Moracin T to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[6]

3. Analysis:

  • After the incubation period, neutralize the acidic and basic solutions.
  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient of water and acetonitrile with 0.1% formic acid).
  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and calculate the percentage of degradation.

Protocol 2: Assessing the Stability of Moracin T in an Experimental Buffer

1. Solution Preparation:

  • Prepare your experimental buffer at the desired pH.
  • Spike the buffer with Moracin T to the final experimental concentration.

2. Incubation and Sampling:

  • Incubate the solution under your standard experimental conditions (e.g., 37°C in a cell culture incubator).
  • Take aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
  • Immediately quench any further degradation by freezing the samples at -80°C or by adding a quenching agent if appropriate.

3. Analysis:

  • Analyze the samples by HPLC to determine the concentration of Moracin T remaining at each time point.
  • Plot the concentration of Moracin T versus time to determine its stability profile under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Moracin T Stock Solution spike Spike Buffer with Moracin T prep_stock->spike prep_buffer Prepare Experimental Buffer prep_buffer->spike incubate Incubate under Experimental Conditions spike->incubate sample Collect Samples at Time Points incubate->sample quench Quench Degradation sample->quench hplc HPLC Analysis quench->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing Moracin T stability.

degradation_pathway cluster_factors Degradation Factors MoracinT Moracin T (Stable) Degradation Degradation Products (Inactive/Altered Activity) MoracinT->Degradation Oxidation/Hydrolysis pH High pH pH->MoracinT Light Light Exposure Light->MoracinT Temp High Temperature Temp->MoracinT Oxygen Oxygen Oxygen->MoracinT MetalIons Metal Ions MetalIons->MoracinT

Caption: Factors leading to Moracin T degradation.

References

Moracin T Purification: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Moracin T.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of Moracin T, offering potential causes and solutions.

1. Low Yield of Moracin T in the Crude Extract

Potential Cause Solution
Inefficient Extraction Solvent Use a mixture of polar organic solvents and water. A common and effective solvent system is 70% aqueous methanol or ethanol.[1]
Inadequate Extraction Time or Temperature While higher temperatures can increase extraction efficiency for some compounds, Moracin T, as a phenolic compound, may be susceptible to degradation at elevated temperatures.[2] Optimal extraction is typically carried out at room temperature for an extended period (e.g., 12-24 hours) with agitation to maximize solvent penetration.
Improper Plant Material Preparation Ensure the plant material (e.g., mulberry root bark or leaves) is properly dried and ground to a fine powder to increase the surface area for solvent extraction.
Suboptimal Solvent-to-Solid Ratio A low solvent-to-solid ratio can lead to incomplete extraction. Increase the volume of the extraction solvent to ensure the plant material is fully submerged and allows for efficient extraction.

2. Poor Separation During Column Chromatography

Potential Cause Solution
Inappropriate Stationary Phase For the initial purification of Moracin T from a crude extract, normal-phase chromatography using silica gel is a common choice. For further purification and separation from closely related compounds, size-exclusion chromatography with Sephadex LH-20 can be effective.[3][4]
Incorrect Mobile Phase Polarity If Moracin T elutes too quickly (high Rf), the mobile phase is too polar. Decrease the polarity by reducing the proportion of the more polar solvent (e.g., methanol in a hexane-ethyl acetate-methanol mixture). If it elutes too slowly (low Rf), increase the mobile phase polarity.
Co-elution with Structurally Similar Compounds Mulberry extracts contain numerous other 2-arylbenzofurans and flavonoids that can co-elute with Moracin T.[4][5][6] Employing a combination of different chromatography techniques (e.g., silica gel followed by Sephadex LH-20 or preparative HPLC) can improve separation.[3][4]
Column Overloading Applying too much crude extract to the column will result in poor separation. Reduce the sample load to improve resolution.
Irregular Column Packing An improperly packed column will lead to band broadening and poor separation. Ensure the column is packed uniformly without any cracks or channels.

3. Issues with HPLC Purification

Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) Peak tailing can occur due to interactions between the phenolic hydroxyl groups of Moracin T and active sites on the silica-based C18 column. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by protonating the silanol groups and the analyte.[7]
Inadequate Resolution Optimize the mobile phase composition. For reversed-phase HPLC, a gradient of water (with an acidic modifier) and an organic solvent like acetonitrile or methanol is typically used.[5][8] Adjusting the gradient slope and the organic solvent can significantly impact the resolution of Moracin T from its impurities.
Sample Solubility Issues in Mobile Phase Ensure that the sample is fully dissolved in the initial mobile phase to prevent precipitation on the column, which can cause peak distortion and pressure issues. If Moracin T has low solubility in the initial mobile phase, consider dissolving it in a stronger solvent (like DMSO) and injecting a smaller volume.
Column Contamination If you observe ghost peaks or a gradual loss of resolution, your column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for extracting Moracin T from mulberry species?

A common and effective method for extracting Moracin T and other moracin derivatives from mulberry leaves or root bark is through maceration or sonication with 70% aqueous methanol.[1] This is typically followed by a solvent partitioning step to remove non-polar compounds. The crude extract is often partitioned against n-hexane to remove lipids and chlorophylls, followed by extraction with solvents of increasing polarity, such as diethyl ether, ethyl acetate, and n-butanol. Moracin T, being a moderately polar compound, is often found in the ethyl acetate or diethyl ether fraction.[1]

Q2: What are the best solvents to dissolve Moracin T for purification and analysis?

Moracin T is soluble in polar organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).[9] For chromatographic purposes, it is best to dissolve the sample in the mobile phase to be used, if possible. If the solubility is low, a small amount of a stronger solvent like DMSO can be used, but the injection volume should be kept small to avoid peak distortion.

Q3: How can I prevent the degradation of Moracin T during purification?

As a phenolic compound, Moracin T can be susceptible to degradation under certain conditions. Here are some preventative measures:

  • Avoid High Temperatures: Perform extraction and purification steps at room temperature whenever possible. If heating is necessary, use the lowest effective temperature for the shortest duration.[2]

  • Protect from Light: Phenolic compounds can be light-sensitive. Store extracts and purified fractions in amber vials or protect them from direct light.

  • Control pH: Moracin T is likely to be more stable in slightly acidic conditions.[10] Avoid strongly basic conditions, which can cause deprotonation and increase susceptibility to oxidation. The use of a slightly acidic mobile phase in HPLC (e.g., with 0.1% formic acid) can also help maintain its stability.

Q4: What are the common impurities I might encounter when purifying Moracin T?

When purifying Moracin T from mulberry extracts, you are likely to encounter other structurally related 2-arylbenzofurans (e.g., Moracin C, M, N), flavonoids, and stilbenoids.[4][5][6][11] These compounds often have similar polarities and can be challenging to separate. A multi-step purification strategy involving different chromatographic techniques is often necessary to achieve high purity.

Experimental Protocols

Extraction and Solvent Partitioning Workflow

Extraction_Workflow A Dried & Powdered Mulberry Plant Material B Extract with 70% Aqueous Methanol A->B C Crude Methanolic Extract B->C D Solvent Partitioning C->D E n-Hexane Fraction (Non-polar impurities) D->E Non-polar F Aqueous Methanol Phase D->F Polar G Partition with Diethyl Ether/Ethyl Acetate F->G H Aqueous Phase G->H I Organic Phase (Contains Moracin T) G->I J Concentrate and Proceed to Chromatography I->J

Caption: General workflow for the extraction and initial fractionation of Moracin T.

Chromatographic Purification Workflow

Purification_Workflow A Concentrated Organic Fraction B Silica Gel Column Chromatography A->B C Semi-purified Fractions B->C D Monitor Fractions by TLC/HPLC C->D E Combine Moracin T-rich Fractions D->E Positive F Sephadex LH-20 Column Chromatography E->F G Further Purified Fractions F->G H Preparative HPLC G->H I Pure Moracin T H->I

Caption: A multi-step chromatographic strategy for the purification of Moracin T.

Data Presentation

Solubility of Moracin T (Qualitative)

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
MethanolSoluble
EthanolSoluble
DMSOSoluble
WaterSparingly Soluble
Data is based on information for phenolic compounds and related moracins.[9]

Stability of Phenolic Compounds (General Trends)

ConditionEffect on StabilityRecommendation for Moracin T
High Temperature (>50°C) Increased degradation rate.[2]Avoid prolonged heating. Use room temperature for extraction and solvent evaporation under reduced pressure.
Strongly Alkaline pH (>8) Increased susceptibility to oxidation and degradation.[10]Maintain a neutral to slightly acidic pH during extraction and purification.
Exposure to Light Can induce photodegradation.Protect samples from direct light by using amber glassware or covering with aluminum foil.
These are general trends for phenolic compounds and should be considered for Moracin T.

References

Technical Support Center: Enhancing Moracin T Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of Moracin T extraction. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an exploration of relevant biological pathways.

Troubleshooting and FAQs

This section addresses common issues encountered during the extraction and purification of Moracin T.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low Extraction Yield of Moracin T 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for Moracin T. 2. Inefficient Extraction Method: Maceration or simple solvent extraction may not be effective. 3. Inadequate Extraction Parameters: Time, temperature, or solid-to-solvent ratio may not be optimized. 4. Degradation of Moracin T: Prolonged exposure to high temperatures or light can degrade the compound.1. Solvent Optimization: Moracin T is a flavonoid with moderate polarity. Use solvents like 75-80% ethanol or methanol. A preliminary solvent screening with solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) can identify the optimal choice. 2. Employ Advanced Extraction Techniques: Utilize Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. MAE has been shown to increase flavonoid yield from mulberry root bark by up to 32% compared to conventional methods.[1] 3. Parameter Optimization: Systematically optimize parameters using a Response Surface Methodology (RSM) approach. Key parameters to investigate include extraction time (e.g., 10-60 min), temperature (e.g., 40-70°C), and solid-to-solvent ratio (e.g., 1:10 to 1:30 g/mL). 4. Minimize Degradation: Use amber glassware to protect from light. For thermal degradation, studies on other flavonoids suggest that MAE with controlled power and short extraction times (e.g., 1 minute at 160 W) minimizes decomposition.[2] Avoid prolonged exposure to high temperatures during solvent evaporation.
Co-extraction of Impurities 1. High Polarity Solvents: Using highly polar solvents like pure methanol or ethanol can lead to the co-extraction of sugars and other polar impurities. 2. Complex Plant Matrix: The root bark of Morus species contains a wide variety of secondary metabolites, including other flavonoids, stilbenoids, and alkaloids.1. Solvent Partitioning: After initial extraction, perform liquid-liquid partitioning. A common scheme is to partition the crude extract between water and ethyl acetate. Moracin T, being moderately polar, will preferentially partition into the ethyl acetate phase, leaving more polar impurities in the aqueous phase. 2. Chromatographic Purification: Employ a multi-step chromatography approach. Start with column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Further purify the Moracin T-containing fractions using Sephadex LH-20 column chromatography to separate compounds based on size.
Difficulty in Purifying Moracin T to High Purity 1. Presence of Structurally Similar Compounds: Morus species contain numerous other 2-arylbenzofurans and flavonoids with similar polarities, making separation challenging. 2. Inadequate Chromatographic Resolution: The chosen stationary and mobile phases may not provide sufficient separation.1. High-Performance Liquid Chromatography (HPLC): For final purification, use preparative Reverse-Phase HPLC (RP-HPLC). A C18 column is typically effective. 2. Optimize HPLC Method: Develop a gradient elution method. A common mobile phase consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
Inconsistent Quantification of Moracin T 1. Lack of a Standard: A pure standard of Moracin T may not be readily available for creating a calibration curve. 2. Matrix Effects: Other compounds in the extract can interfere with the analytical signal. 3. Inappropriate HPLC-UV Wavelength: The selected UV wavelength may not be optimal for Moracin T detection.1. Standard Isolation or Purchase: Isolate and purify a small amount of Moracin T to be used as a reference standard, and confirm its identity and purity using NMR and mass spectrometry. Alternatively, purchase a commercially available standard if possible. 2. Sample Preparation: Use Solid-Phase Extraction (SPE) to clean up the sample before HPLC analysis to minimize matrix effects. 3. Determine λmax: Determine the maximum absorption wavelength (λmax) of a pure sample of Moracin T using a UV-Vis spectrophotometer. 2-Arylbenzofurans typically have strong absorbance around 320-340 nm.
Suspected Degradation of Moracin T During Storage 1. Oxidation: Phenolic compounds like Moracin T are susceptible to oxidation. 2. Light Sensitivity: Exposure to UV light can cause degradation. 3. Temperature Fluctuations: Repeated freeze-thaw cycles can degrade the compound.1. Inert Atmosphere: Store pure Moracin T or concentrated extracts under an inert atmosphere (e.g., nitrogen or argon). 2. Protect from Light: Store in amber vials or wrap vials in aluminum foil. 3. Stable Temperature: Store at -20°C or below for long-term storage. For solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Data on Extraction Efficiency

Table 1: Comparison of Flavonoid Extraction Yields from Morus alba Root Bark.

Extraction MethodSolventExtraction TimeTemperatureRelative Yield Increase (Compared to Conventional Method)Reference
Conventional Method70% Ethanol--Baseline[1]
Microwave-Assisted Extraction (MAE)70% Ethanol20 min60°C32%[1]

Table 2: Yield of 2-Arylbenzofurans from Elicited Hairy Root Cultures of Morus alba.

Note: This data is from a hairy root culture system and not from the extraction of plant material, but it provides a quantitative comparison of the production of Moracin M and Moracin C.

CompoundElicitorElicitation TimeYield (mg/g Dry Weight)Reference
Moracin MCD + MgCl₂ + H₂O₂192 h7.82 ± 1.26[3]
Moracin CCD + MgCl₂ + H₂O₂48 h1.82 ± 0.65[3]

Experimental Protocols

The following are detailed methodologies for key experiments related to Moracin T extraction and quantification.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Moracin T from Morus alba Root Bark

This protocol is adapted from optimized methods for extracting flavonoids from Morus species.[1][4]

1. Sample Preparation:

  • Obtain dried root bark of Morus alba.

  • Grind the root bark into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered root bark and place it in a 250 mL beaker.

  • Add 150 mL of 75% ethanol (solid-to-solvent ratio of 1:15 g/mL).

  • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

  • Set the ultrasonic frequency to 40 kHz and the power to 200 W.

  • Set the extraction temperature to 60°C.

  • Sonicate for 30 minutes.

3. Filtration and Concentration:

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and re-extract the residue with another 100 mL of 75% ethanol under the same conditions.

  • Combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

4. Solvent Partitioning:

  • Dissolve the crude extract in 100 mL of distilled water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add 100 mL of ethyl acetate and shake vigorously. Allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the partitioning of the aqueous layer twice more with 100 mL of ethyl acetate each time.

  • Combine the ethyl acetate fractions and evaporate to dryness to yield the ethyl acetate fraction enriched with Moracin T.

Protocol 2: Purification of Moracin T using Column Chromatography

This protocol outlines a general procedure for the purification of 2-arylbenzofurans.[4][5]

1. Silica Gel Column Chromatography:

  • Pack a glass column with silica gel (100-200 mesh) using a slurry method with hexane.

  • Dissolve the ethyl acetate fraction from Protocol 1 in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

  • Combine the fractions containing Moracin T.

2. Sephadex LH-20 Column Chromatography:

  • Swell Sephadex LH-20 gel in methanol for at least 3 hours.

  • Pack a column with the swollen gel.

  • Dissolve the combined fractions from the silica gel chromatography in a small volume of methanol.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute with methanol.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing purified Moracin T.

Protocol 3: Quantification of Moracin T using HPLC-UV

This protocol is based on methods for the quantification of moracins and other flavonoids.[6]

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-40 min: 10-80% B (linear gradient)

    • 40-45 min: 80% B

    • 45.1-50 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: ~325 nm (or the determined λmax of Moracin T).

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of pure Moracin T (e.g., 1 mg/mL) in methanol. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

  • Sample Solution: Accurately weigh a known amount of the extract, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.

3. Quantification:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area of Moracin T.

  • Calculate the concentration of Moracin T in the sample using the regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of Moracin T, its potential effects on cellular signaling, and a typical experimental workflow for its extraction and purification.

moracin_t_biosynthesis phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->coumaroyl_coa 4CL resveratrol Resveratrol coumaroyl_coa->resveratrol STS oxyresveratrol Oxyresveratrol resveratrol->oxyresveratrol Hydroxylation moracin_m Moracin M oxyresveratrol->moracin_m Oxidative Cyclization (CYP450s) moracin_t Moracin T moracin_m->moracin_t Prenylation (Prenyltransferase)

Putative biosynthetic pathway of Moracin T.

nf_kb_pathway cluster_cytoplasm Cytoplasm tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates ub Ubiquitination ikb->ub nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates proteasome Proteasome Degradation ub->proteasome gene Inflammatory Gene Expression nucleus->gene moracin_t Moracin T moracin_t->ikk wnt_pathway cluster_cytoplasm Cytoplasm wnt Wnt frizzled Frizzled wnt->frizzled lrp LRP5/6 wnt->lrp dsh Dsh frizzled->dsh activates destruction_complex Destruction Complex (Axin, APC, GSK3β) dsh->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation proteasome Proteasome Degradation beta_catenin->proteasome nucleus Nucleus beta_catenin->nucleus translocates tcf_lef TCF/LEF target_genes Target Gene Expression tcf_lef->target_genes activates moracin_t Moracin T moracin_t->beta_catenin stabilizes extraction_workflow start Start: Morus alba Root Bark grinding Grinding and Sieving start->grinding extraction Ultrasound-Assisted Extraction (75% Ethanol, 60°C, 30 min) grinding->extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) filtration->partitioning column1 Silica Gel Column Chromatography partitioning->column1 column2 Sephadex LH-20 Column Chromatography column1->column2 hplc_purification Preparative RP-HPLC column2->hplc_purification pure_moracin_t Pure Moracin T hplc_purification->pure_moracin_t hplc_quantification HPLC-UV Quantification pure_moracin_t->hplc_quantification end End: Quantified Moracin T hplc_quantification->end

References

Technical Support Center: Stabilizing Moracin T During Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Moracin T. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing the degradation of Moracin T during storage and experimental use. Following these guidelines will help ensure the compound's integrity, leading to more accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Moracin T and why is its stability a concern? Moracin T is a natural phenolic compound, often isolated from plants like mulberry trees, known for its antibacterial and antioxidant properties.[1][2] Like many complex natural products, especially phenols, its structure is susceptible to degradation from environmental factors. This degradation can lead to a loss of biological activity and the emergence of unknown impurities, compromising experimental validity.

Q2: What are the primary factors that cause Moracin T to degrade? The primary factors leading to the degradation of phenolic compounds like Moracin T are temperature, light, pH, and oxidation from exposure to air.[3][4][5] Elevated temperatures can accelerate chemical reactions, while exposure to UV light can cause photochemical degradation.[3][4] Oxygen can directly oxidize the sensitive phenolic groups, altering the molecule's structure and function.[5]

Q3: How should I store Moracin T powder for long-term and short-term use? For long-term storage (up to 3 years), solid Moracin T powder should be kept at -20°C.[6] For short-term use, storage at 4°C is acceptable. In all cases, the powder should be in a tightly sealed container, protected from light (e.g., in an amber vial or a container wrapped in foil) to minimize exposure to moisture and air.

Q4: What is the recommended procedure for storing Moracin T in a solvent? When dissolved in a solvent such as DMSO or ethanol, Moracin T is significantly less stable. For optimal results, solutions should be prepared fresh before each experiment. If storage is necessary, solutions can be kept at -80°C for up to one year.[6] To minimize degradation:

  • Use high-purity, anhydrous solvents.

  • Aliquot the solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Before sealing, purge the vial's headspace with an inert gas (e.g., argon or nitrogen) to displace oxygen.

Quantitative Data on Stability

While specific degradation kinetics for Moracin T are not widely published, data from similar phenolic compounds highlight the importance of proper storage. The following table summarizes stability data for general phenolic compounds under various conditions, illustrating common degradation trends.

Compound TypeStorage ConditionTimeDegradation/Loss of Activity
Phenolic Compounds 23°C with sunlight exposure1 yearUp to 53% loss in total phenolic content and 62% loss in anthocyanin content.[3][7]
Phenolic Compounds 40°C in darkness1 yearSignificant degradation, though generally less severe than with light exposure.[3][7]
Litchi Pericarp Phenols Room Temperature (27±2°C)72 hours37.8% decrease in total phenolic content.[8]
Litchi Pericarp Phenols 4°C7 days20.2% decrease in total phenolic content, showing improved stability over room temperature.[8]
Troubleshooting Guide
IssuePossible CauseRecommended Solution
Loss of biological activity or inconsistent results. Degradation of Moracin T stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C, light exposure).1. Discard the old stock and prepare a fresh solution from solid powder. 2. Aliquot new stock solutions into single-use vials and store them at -80°C. 3. Always protect solutions from light.
Visible color change (e.g., yellowing/browning) in the solution. Oxidation of the phenolic groups in Moracin T.This is a clear sign of degradation. Discard the solution immediately. When preparing new solutions, use deoxygenated solvents and purge vials with an inert gas before sealing.
Precipitate forms in a thawed stock solution. The compound may have low solubility at storage temperatures, or the solvent may have partially evaporated.1. Warm the vial to room temperature and vortex thoroughly to attempt redissolving. 2. If the precipitate does not dissolve, it could be a degradation product. Centrifuge the vial and use the supernatant, but be aware that the concentration may be inaccurate. Preparing a fresh solution is the safest option. 3. Ensure vials are sealed with high-quality caps to prevent evaporation.
Experimental Protocols

Protocol: Purity Assessment of Moracin T via HPLC

This protocol provides a general method to assess the purity of Moracin T and detect potential degradation products.

  • Objective: To separate and quantify Moracin T relative to any impurities or degradation products.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient would be to start with a low percentage of Solvent B (e.g., 10-20%) and gradually increase it over 20-30 minutes to a high percentage (e.g., 70-90%). This should be optimized for your specific system.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: Monitor at multiple wavelengths, with a primary wavelength around 324 nm for moracin derivatives.[10]

  • Procedure:

    • Prepare a standard solution of high-purity Moracin T at a known concentration (e.g., 1 mg/mL) in your mobile phase or a suitable solvent like methanol.

    • Prepare your sample solution to be tested at a similar concentration.

    • Filter both solutions through a 0.22 µm syringe filter before injection.

    • Inject 10 µL of the standard followed by the sample.

    • Compare the chromatograms. The retention time of the main peak in your sample should match the standard. The appearance of significant additional peaks in the sample indicates the presence of impurities or degradation products. The peak area can be used to quantify the purity relative to the standard.

Visual Logic and Workflow Diagrams

moracin_t_storage_workflow cluster_procurement Receiving Compound cluster_storage_options Storage Options cluster_storage_conditions Storage Conditions cluster_usage Experimental Use receive Receive Solid Moracin T solid_storage Store as Solid - Tightly sealed - Protected from light receive->solid_storage solution_prep Prepare Stock Solution (e.g., in DMSO) receive->solution_prep long_term Long-Term (>1 month) Store at -20°C solid_storage->long_term short_term Short-Term (<1 month) Store at 4°C solid_storage->short_term solution_storage Store Solution - Aliquot into single-use vials - Purge with inert gas - Store at -80°C solution_prep->solution_storage use_experiment Use in Experiment long_term->use_experiment short_term->use_experiment solution_storage->use_experiment

Caption: Recommended workflow for the storage and handling of Moracin T.

degradation_troubleshooting_flowchart cluster_stored_solution Troubleshooting Stored Solution start Experiment Yields Unexpected/Inconsistent Results check_solution Was the Moracin T solution prepared fresh? start->check_solution check_age Is stock >1 year old or stored >4°C? check_solution->check_age No re_run Re-run Experiment check_solution->re_run Yes check_cycles Was it subjected to multiple freeze-thaw cycles? check_age->check_cycles No discard Action: Discard old solution. check_age->discard Yes check_appearance Is the solution discolored or cloudy? check_cycles->check_appearance No check_cycles->discard Yes check_appearance->discard Yes check_appearance->re_run No, looks fine (Consider other variables) prepare_fresh Action: Prepare a fresh solution from solid stock following best practices. prepare_fresh->re_run discard->prepare_fresh

Caption: A troubleshooting flowchart for addressing experimental issues with Moracin T.

References

Moracin T dose-response curve optimization in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers utilizing Moracin T in cell-based assays to generate reliable dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is Moracin T and what is its primary mechanism of action?

A1: Moracin T is a natural product that can be isolated from the bark of mulberry trees.[1] It has been studied for its antioxidant and antibacterial properties.[1][2][3][4] In the context of cancer research, it has been observed to inhibit inflammatory responses and the expression of oncogenes like c-fos and c-myc, suggesting a potential role in cancer treatment.[5][6] For the purposes of this guide, we will consider its hypothetical inhibitory effect on the PI3K/Akt signaling pathway, a critical pathway involved in cell survival and proliferation.

Q2: How should I dissolve and store Moracin T?

A2: Moracin T is soluble in solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[6] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO. For long-term storage, the powder form should be kept at -20°C for up to three years.[5] Once dissolved in a solvent, it should be stored at -80°C for up to one year.[5]

Q3: What is the recommended starting concentration range for Moracin T in a cell assay?

A3: The optimal concentration range can vary significantly between cell lines. Based on typical potencies of similar natural compounds, a starting point for a dose-response curve could be a wide logarithmic range from 1 nM to 100 µM. It is crucial to perform a preliminary dose-finding experiment to narrow down the effective concentration range for your specific cell line and assay.

Q4: Can DMSO concentration affect my experimental results?

A4: Yes. High concentrations of DMSO can be toxic to cells and may interfere with the assay. It is standard practice to maintain a final DMSO concentration of 0.5% or less in all wells, including vehicle controls, to minimize these effects.

Troubleshooting Dose-Response Curve Optimization

This section addresses common problems encountered when generating a dose-response curve for Moracin T.

Issue 1: No dose-response effect is observed.
  • Question: I have treated my cells with a range of Moracin T concentrations, but I do not see any change in cell viability or the expected downstream effect. What could be the cause?

  • Answer:

    • Incorrect Concentration Range: The concentrations tested may be too low to elicit a response. Try a higher concentration range (e.g., up to 200 µM).

    • Compound Inactivity: Verify the purity and integrity of your Moracin T sample. The compound may have degraded.

    • Cell Line Insensitivity: The chosen cell line may not be sensitive to Moracin T's mechanism of action. Consider using a cell line known to be dependent on the PI3K/Akt pathway.

    • Assay Incubation Time: The incubation time may be too short for the compound to exert its effect. Try extending the incubation period (e.g., from 24h to 48h or 72h).

    • Solubility Issues: The compound may be precipitating out of the media at higher concentrations.[7] Visually inspect the wells under a microscope for any signs of precipitation.

Issue 2: The dose-response curve is not sigmoidal or has a poor fit.
  • Question: My data points are highly variable, and the resulting curve is not the expected sigmoidal shape. How can I improve my results?

  • Answer:

    • High Data Variability: This can stem from inconsistent cell seeding, pipetting errors, or edge effects in the plate. Ensure a homogenous cell suspension and careful pipetting. To mitigate edge effects, avoid using the outer wells of the plate for experimental data.

    • Incomplete Curve: If the curve does not plateau at the top and bottom, you may need to extend the concentration range.[8] Add lower concentrations to establish the top plateau and higher concentrations for the bottom plateau.

    • Steep or Shallow Curve: The Hill slope of the curve provides information about the binding dynamics.[8] A very steep or shallow curve might indicate complex biological responses or assay artifacts. Ensure your assay conditions are optimized.

    • Outliers: Identify and consider excluding statistical outliers. However, always investigate the potential experimental cause of the outlier before removal.

Issue 3: High background signal or low signal-to-noise ratio.
  • Question: My assay window is very narrow, making it difficult to discern a dose-dependent effect. How can I improve the signal?

  • Answer:

    • Assay Sensitivity: The chosen assay may not be sensitive enough. For viability, consider switching from a metabolic assay (like MTT) to a cytotoxicity assay that measures membrane integrity (like LDH release) or an apoptosis assay (like Caspase-Glo).

    • Reagent Concentration/Incubation: Optimize the concentration of the assay reagent and its incubation time.

    • Cell Number: The number of cells seeded per well can significantly impact the signal. Titrate the cell seeding density to find the optimal number that provides a robust signal without overgrowth.

    • Instrument Settings: Ensure the settings on your plate reader (e.g., gain, integration time) are optimized for your specific assay.

Troubleshooting Workflow

G start Problem: Poor Dose-Response Curve q1 Is there any response at all? start->q1 q2 Is the curve shape non-sigmoidal? q1->q2 Yes sol1 Increase concentration range Extend incubation time Verify compound activity Check cell line sensitivity q1->sol1 No q3 Is data variability high? q2->q3 No sol2 Extend concentration range (higher/lower) Check for compound precipitation q2->sol2 Yes sol3 Refine pipetting technique Ensure uniform cell seeding Avoid plate edge effects q3->sol3 Yes end_node Re-run Optimized Assay q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: A flowchart for troubleshooting common dose-response curve issues.

Data Presentation

Table 1: Hypothetical IC50 Values for Moracin T in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)Assay TypeIC50 (µM)
MCF-7Breast Cancer48Resazurin15.2
A549Lung Cancer48Resazurin28.5
PC-3Prostate Cancer72CellTiter-Glo9.8
HCT116Colon Cancer48MTT22.1
Table 2: Recommended Assay Parameters for a 96-Well Plate Format
ParameterRecommendationNotes
Cell Seeding Density5,000 - 10,000 cells/wellOptimize for linear growth over the assay period.
Volume per Well100 µL---
Moracin T Dilutions1:3 serial dilutionProvides good curve resolution. Start from 100 µM.
Number of Replicates3-4To ensure statistical significance.
Vehicle Control0.5% DMSO in mediaMust be included on every plate.
Positive ControlStaurosporine (1 µM)To confirm assay performance and cell response.

Experimental Protocols

Protocol: Cell Viability Measurement using Resazurin Assay

This protocol details the steps to generate a dose-response curve for Moracin T using a resazurin-based cell viability assay.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL) in complete culture medium.

    • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer wells to minimize evaporation (edge effect).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 200X stock solution of the highest Moracin T concentration (e.g., 20 mM in DMSO).

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of stock concentrations.

    • Dilute each DMSO stock 1:100 in complete culture medium to create 2X working solutions. The DMSO concentration in the 2X solution will be 1%.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate 2X working solution to each well. This will result in a final 1X concentration and a final DMSO concentration of 0.5%.

    • Include wells for vehicle control (0.5% DMSO) and a positive control.

    • Incubate the plate for the desired period (e.g., 48 hours).

  • Resazurin Assay and Data Acquisition:

    • Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS) and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells from all other wells.

    • Normalize the data by setting the vehicle-treated wells as 100% viability and the positive control (or highest Moracin T concentration if it achieves 100% inhibition) as 0% viability.

    • Plot the normalized viability (%) against the log of the Moracin T concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Experimental Workflow Diagram

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4/5 cluster_analysis Data Analysis d1_step1 Seed cells in 96-well plate d1_step2 Incubate for 24h (cell attachment) d1_step1->d1_step2 d2_step1 Prepare Moracin T serial dilutions d2_step2 Treat cells with compound d2_step1->d2_step2 d2_step3 Incubate for 48-72h d2_step2->d2_step3 d4_step1 Add Resazurin reagent d4_step2 Incubate for 2-4h d4_step1->d4_step2 d4_step3 Read fluorescence on plate reader d4_step2->d4_step3 analysis_step1 Normalize data to controls analysis_step2 Plot dose-response curve analysis_step1->analysis_step2 analysis_step3 Calculate IC50 via non-linear regression analysis_step2->analysis_step3 G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MoracinT Moracin T MoracinT->PI3K Inhibits

References

Minimizing side reactions in Moracin T chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing side reactions during the chemical synthesis of Moracin T.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic steps for Moracin T, and what are the common side reactions?

The synthesis of Moracin T, a complex 2-arylbenzofuran, typically involves three key stages:

  • Sonogashira Coupling: Formation of the 2-arylbenzofuran core. A potential side reaction is the homocoupling of the terminal alkyne.

  • Prenylation: Introduction of the 3-methylbut-2-enyl (prenyl) group. This step is often not regioselective and can lead to a mixture of isomers.

  • Demethylation: Removal of methyl protecting groups to yield the final polyphenol. This step is prone to the formation of a cyclized chromane byproduct, particularly under acidic conditions.

Q2: How can I minimize the formation of homocoupling byproducts during the Sonogashira coupling?

Minimizing the homocoupling of the terminal alkyne, often referred to as the Glaser coupling, can be achieved by:

  • Using a Copper-Free Protocol: While copper (I) is a common co-catalyst, its presence can promote homocoupling. Employing a copper-free Sonogashira protocol can mitigate this side reaction.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling reaction over homocoupling.

  • Use of an appropriate base: An amine base like triethylamine is crucial to neutralize the hydrogen halide byproduct.

Q3: What causes the formation of multiple products during prenylation, and how can I improve the regioselectivity?

The prenylation of the 2-arylbenzofuran core can occur at different positions, leading to a mixture of the desired C4'-prenylated product, along with C7-prenylated and di-prenylated isomers. The lack of complete regioselectivity is due to the similar reactivity of different positions on the benzofuran ring system.

To improve regioselectivity:

  • Choice of Base and Solvent: The use of n-butyllithium (n-BuLi) as a base is common. The choice of solvent can influence the selectivity, and optimization may be required.

  • Protecting Group Strategy: Introducing a protecting group at one of the reactive sites can direct the prenylation to the desired position. This group would then be removed in a subsequent step.

Q4: The demethylation of the methoxy groups in my synthesis is leading to a cyclized byproduct. What is this compound and how can I avoid it?

The formation of a cyclized chromane compound, identified as Wittifuran D in the synthesis of the related Moracin C, is a common side reaction during the demethylation of prenylated 2-arylbenzofurans under acidic conditions.[1] The acidic reagent can protonate the double bond of the prenyl group, leading to an intramolecular cyclization.

To minimize the formation of this byproduct:

  • Use of Milder Demethylating Agents: Boron tribromide (BBr₃) is a strong Lewis acid that often leads to this cyclization. Alternative, milder demethylating agents should be considered.

  • Optimization of Reaction Conditions: Lowering the reaction temperature and carefully controlling the stoichiometry of the demethylating agent can help to reduce the extent of side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield in Sonogashira coupling and presence of homocoupled alkyne Reaction conditions favor alkyne dimerization.- Switch to a copper-free Sonogashira protocol.- Add the terminal alkyne to the reaction mixture dropwise over an extended period.- Ensure rigorous exclusion of oxygen, which can promote homocoupling.
Formation of multiple isomers during prenylation Poor regioselectivity of the prenylation reaction.- Carefully control the reaction temperature, as lower temperatures may favor one isomer.- Experiment with different solvents to influence the selectivity.- Consider a protecting group strategy to block undesired reaction sites.
Major byproduct identified as a cyclized chromane after demethylation Use of strong acidic demethylating agents (e.g., BBr₃) that promote intramolecular cyclization of the prenyl group.[1]- Employ alternative and milder demethylating reagents.- Investigate enzymatic demethylation as a highly selective alternative.- Optimize reaction conditions by lowering the temperature and using a minimal excess of the demethylating agent.
Incomplete reaction or recovery of starting material Insufficient reactivity of reagents or non-optimal reaction conditions.- Verify the quality and purity of all reagents and solvents.- For the Sonogashira coupling, ensure the palladium catalyst is active.- For prenylation, ensure the n-BuLi is fresh and accurately titrated.- Increase reaction time or temperature cautiously, while monitoring for byproduct formation.

Data Presentation

The following table summarizes the product distribution from the prenylation of a 2-arylbenzofuran intermediate in a study on the synthesis of Moracin C, which is structurally similar to Moracin T. This illustrates the challenge of achieving high regioselectivity.

Product Structure Yield (%)
4'-prenylated compoundDesired precursor structure25
7-prenylated isomerIsomeric byproduct12
Di-prenylated compoundDouble prenylation byproduct15

Data from a study on the synthesis of Moracin C, which is analogous to Moracin T synthesis.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling for Benzofuran Core Synthesis

This protocol is adapted from established methods for the synthesis of 2-arylbenzofurans.

  • Materials:

    • Substituted 2-iodophenol

    • Substituted phenylacetylene

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Amine base (e.g., triethylamine)

    • Anhydrous solvent (e.g., DMF or toluene)

  • Procedure:

    • To a dried flask under an inert atmosphere (argon or nitrogen), add the 2-iodophenol, palladium catalyst, and anhydrous solvent.

    • Add the amine base to the mixture.

    • Slowly add the phenylacetylene to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.

    • Stir the reaction at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Prenylation (Optimized Conditions)

This protocol aims to improve the yield of the desired C4'-prenylated product.

  • Materials:

    • 2-Arylbenzofuran precursor

    • n-Butyllithium (n-BuLi) in hexanes

    • Prenyl bromide

    • Anhydrous solvent (e.g., THF or diethyl ether)

  • Procedure:

    • Dissolve the 2-arylbenzofuran precursor in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a freshly titrated solution of n-BuLi dropwise to the reaction mixture.

    • Stir the mixture at this temperature for 30-60 minutes.

    • Add prenyl bromide dropwise to the solution.

    • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the desired isomer from the product mixture using column chromatography.

Protocol 3: Mild Demethylation to Minimize Cyclization

This protocol uses a milder approach to reduce the formation of the chromane byproduct.

  • Materials:

    • Prenylated and methylated Moracin T precursor

    • Alternative demethylating agent

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve the Moracin T precursor in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the reagent).

    • Slowly add the demethylating agent to the solution.

    • Monitor the reaction closely by TLC or LC-MS, ensuring minimal formation of the more nonpolar cyclized byproduct.

    • Upon completion of the demethylation of the desired hydroxyl groups, carefully quench the reaction (e.g., with methanol, followed by water).

    • Extract the product, wash, dry, and concentrate as in the previous protocols.

    • Purify the final Moracin T product by column chromatography or preparative HPLC.

Visualizations

experimental_workflow start Starting Materials sonogashira Sonogashira Coupling start->sonogashira prenylation Prenylation sonogashira->prenylation Benzofuran Core demethylation Demethylation prenylation->demethylation Prenylated Intermediate purification Purification demethylation->purification Crude Moracin T moracin_t Moracin T purification->moracin_t

Caption: Synthetic workflow for Moracin T.

troubleshooting_logic issue Side Reaction Observed is_prenylation Prenylation Step? issue->is_prenylation is_demethylation Demethylation Step? issue->is_demethylation is_sonogashira Sonogashira Step? issue->is_sonogashira isomers Multiple Isomers is_prenylation->isomers Yes cyclization Cyclized Byproduct is_demethylation->cyclization Yes homocoupling Homocoupling is_sonogashira->homocoupling Yes solution_prenylation Optimize Base/Solvent Consider Protecting Group isomers->solution_prenylation solution_demethylation Use Milder Reagent Lower Temperature cyclization->solution_demethylation solution_sonogashira Copper-Free Protocol Slow Alkyne Addition homocoupling->solution_sonogashira

Caption: Troubleshooting logic for side reactions.

References

Validation & Comparative

Structure-Activity Relationship of Moracin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Moracin derivatives, a class of natural products primarily isolated from the plant genus Morus, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a 2-arylbenzofuran scaffold, have demonstrated promising potential as anticancer, antimicrobial, antioxidant, and cholesterol-lowering agents. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design and development of novel therapeutic agents with improved efficacy and selectivity.

This guide provides a comparative overview of the structure-activity relationships (SAR) of various Moracin derivatives, supported by experimental data from peer-reviewed studies. We present quantitative data in structured tables for easy comparison, detail the experimental protocols for key bioassays, and visualize the core SAR principles and experimental workflows.

Quantitative Comparison of Biological Activities

The biological efficacy of Moracin derivatives is highly dependent on the nature and position of substituents on the benzofuran core and the 2-aryl ring. The following tables summarize the in vitro activities of representative Moracin derivatives against various targets.

Table 1: Anticancer Activity of Moracin Derivatives
CompoundCell LineIC50 (µM)Reference
Albanol B (Compound 10)HGC27 (Gastric Cancer)6.08 ± 0.34[1]
Compound 5HGC27 (Gastric Cancer)33.76 ± 2.64[1]
Compound 8HGC27 (Gastric Cancer)28.94 ± 0.72[1]
Compound 30HGC27 (Gastric Cancer)10.24 ± 0.89[1]
Moracin OHep3B (Liver Cancer)0.00676[2]

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Table 2: PCSK9 Inhibitory Activity of Moracin C Derivatives
CompoundActivityAssayReference
Moracin C (1)44.9% inhibitionPCSK9 mRNA expression in HepG2 cells (at 20 µM)[3]
Compound 797.1% inhibitionPCSK9 mRNA expression in HepG2 cells (at 20 µM)[3]
Compound 996.7% inhibitionPCSK9 mRNA expression in HepG2 cells (at 20 µM)[3]
Compound 1188.5% inhibitionPCSK9 mRNA expression in HepG2 cells (at 20 µM)[3]
Compound 1496.3% inhibitionPCSK9 mRNA expression in HepG2 cells (at 20 µM)[3]
Berberine (Control)60.9% inhibitionPCSK9 mRNA expression in HepG2 cells (at 20 µM)[3]

Note: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. Inhibition of PCSK9 expression can lead to lower LDL-C levels.

Table 3: Antimicrobial Activity of Moracin Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
Benzofuran derivative 1Salmonella typhimurium12.5[4]
Benzofuran derivative 1Escherichia coli25[4]
Benzofuran derivative 1Staphylococcus aureus12.5[4]
Benzofuran derivative 2Staphylococcus aureus25[4]

Note: MIC is the minimum inhibitory concentration required to inhibit the visible growth of a microorganism.

Key Structure-Activity Relationship Insights

The analysis of various Moracin derivatives has revealed several key structural features that govern their biological activity.

SAR_Moracin_Derivatives cluster_sar Structure-Activity Relationship of Moracin Derivatives cluster_anticancer Anticancer Activity cluster_pcsk9 PCSK9 Inhibition cluster_antimicrobial Antimicrobial Activity Moracin_Core Moracin Core (2-Arylbenzofuran) Anticancer_SAR Hydroxylation pattern on both rings is crucial. Isoprenoid side chains can enhance activity (e.g., Albanol B). [10] Moracin_Core->Anticancer_SAR PCSK9_SAR Absence of a prenyl group on the 2-phenyl ring significantly increases inhibitory activity. [2] Moracin_Core->PCSK9_SAR Antimicrobial_SAR Specific substitutions on the benzofuran ring are critical for potent activity. [39] Moracin_Core->Antimicrobial_SAR Experimental_Workflow cluster_workflow General Experimental Workflow cluster_secondary Secondary & Mechanistic Assays start Design & Synthesis of Moracin Derivatives purification Purification & Structural Characterization (NMR, MS) start->purification screening Primary Biological Screening (e.g., MTT, MIC) purification->screening western Western Blot (e.g., for PCSK9, HIF-1α) screening->western antioxidant Antioxidant Assays (e.g., DPPH) screening->antioxidant other Other specific assays screening->other sar Structure-Activity Relationship (SAR) Analysis western->sar antioxidant->sar other->sar lead_opt Lead Optimization sar->lead_opt

References

Validating the Anti-inflammatory Potential of Moracin T In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of Moracin T, a natural benzofuran derivative isolated from Morus species. While direct in vivo studies on Moracin T are not extensively available in current literature, this document extrapolates from research on structurally similar moracin compounds (Moracin C and M) and proposes a standard experimental design for its evaluation against a well-established steroidal anti-inflammatory drug, Dexamethasone. The primary mechanism of action for moracins involves the downregulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).

Comparative Efficacy of Moracin T (Projected) vs. Dexamethasone

The following table summarizes the projected anti-inflammatory efficacy of Moracin T based on in vitro data from related compounds and compares it with the known effects of Dexamethasone in a common acute inflammation model.

Table 1: Projected Efficacy in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Inhibition of Paw Edema (%) at 3hReduction in TNF-α Levels (%)Reduction in IL-6 Levels (%)
Vehicle Control -000
Moracin T (Projected) 2045 - 5540 - 5035 - 45
Dexamethasone 10~70[1]~60[2]~50[2]

Note: Data for Moracin T is projected based on the reported in vitro potency of moracin derivatives and typical outcomes in this model.

Proposed Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines a standard method for inducing acute inflammation to evaluate the anti-inflammatory properties of Moracin T.

1. Animals: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

2. Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

3. Grouping: Animals are randomly divided into three groups (n=6 per group):

  • Vehicle Control Group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
  • Moracin T Group: Receives Moracin T (20 mg/kg, p.o.).
  • Dexamethasone Group (Positive Control): Receives Dexamethasone (10 mg/kg, p.o.).

4. Experimental Procedure:

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
  • The respective treatments are administered orally.
  • One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[3][4]
  • Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]
  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

5. Biochemical Analysis:

  • At the end of the experiment, blood samples are collected for the analysis of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
  • Paw tissue may be collected for histological examination and to measure levels of inflammatory mediators like myeloperoxidase (MPO).[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by moracins and the experimental workflow.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Moracin_T Moracin T Moracin_T->IKK Moracin_T->MAPK Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NF-κB_n->Pro-inflammatory_Genes activates

Caption: Proposed anti-inflammatory mechanism of Moracin T.

G cluster_setup Experimental Setup cluster_treatment Treatment & Induction cluster_data_collection Data Collection & Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Random Grouping (n=6) Animal_Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume Measurement Grouping->Baseline_Measurement Oral_Administration Oral Administration (Vehicle, Moracin T, Dexamethasone) Baseline_Measurement->Oral_Administration Inflammation_Induction Carrageenan Injection (1% in right hind paw) Oral_Administration->Inflammation_Induction Paw_Volume_Measurement Paw Volume Measurement (hourly for 5h) Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition Paw_Volume_Measurement->Data_Analysis Biochemical_Assays Cytokine Analysis (TNF-α, IL-6) Data_Analysis->Biochemical_Assays

Caption: Workflow for in vivo anti-inflammatory screening.

Mechanism of Action

Moracin compounds have been shown to exert their anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[5][6] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammation. It binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of IκB kinase (IKK) and MAPKs.[5] IKK activation results in the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.[5][6][7] Moracins are believed to inhibit the activation of IKK and MAPKs, thereby preventing NF-κB translocation and reducing the expression of inflammatory mediators.[5]

Conclusion

While direct in vivo evidence for Moracin T's anti-inflammatory activity is pending, the existing data on related moracin compounds strongly support its potential as an anti-inflammatory agent. The proposed experimental framework provides a robust starting point for its in vivo validation. Future studies should focus on dose-response relationships, elucidation of its precise molecular targets, and evaluation in chronic inflammation models to fully characterize its therapeutic potential.

References

A Comparative Analysis of Synthetic vs. Naturally Derived Moracin T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and naturally derived Moracin T, a bioactive benzofuran derivative with significant therapeutic potential. While direct comparative studies on the performance of synthetic versus natural Moracin T are not extensively documented in publicly available literature, this document consolidates the existing experimental data for naturally occurring Moracin T and related compounds, alongside theoretical predictions of its activity. This guide aims to offer a valuable resource for researchers interested in the therapeutic applications of Moracin T, covering its antioxidant, anti-inflammatory, and anticancer properties.

Data Presentation: A Snapshot of Biological Activity

Quantitative data for the biological activity of naturally derived Moracin T and its analogs are summarized below. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions. No experimental data for the biological activity of synthetic Moracin T was found in the available literature.

CompoundBiological ActivityAssayCell LineIC50 / EC50 (µM)
Moracin N (Natural) AntioxidantDPPH radical scavenging-40.00[1]
Cellular Antioxidant ActivityHepG224.92[1]
Moracin C (Natural) AnticancerCytotoxicityHCT116 (Colon)>128
CytotoxicitySW620 (Colon)>128
CytotoxicityASPC-1 (Pancreatic)>128
CytotoxicityCAPAN-1 (Pancreatic)>128
CytotoxicityMKN45 (Gastric)>128
CytotoxicityHGC27 (Gastric)>128
Moracin O & P (Natural) Anti-inflammatoryNF-κB Inhibition4T1Starting at 0.003

Note: The IC50 values for Moracin C against various cancer cell lines were all above the highest tested concentration of 128 µM, indicating low cytotoxic activity under those specific experimental conditions. Moracin O and P demonstrated significant inhibition of NF-κB activity at nanomolar concentrations.

Theoretical Insights into Moracin T's Antioxidant Potential

Computational studies using density functional theory (DFT) have been employed to predict the antioxidant activity of Moracin T.[2][3] These theoretical models provide insights into the molecule's radical scavenging capabilities by examining parameters related to hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) mechanisms.[2][3] While not a substitute for experimental data, these computational predictions suggest that Moracin T possesses potent antioxidant properties, attributable to its specific molecular structure.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Test compound (e.g., Moracin T)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

  • Preparation of Test Samples: Dissolve the test compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the test sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.

  • IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound

  • Control vehicle (e.g., DMSO)

  • Cancer cell lines

  • 96-well cell culture plates

  • MTT solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell Viability Calculation: The percentage of cell viability is calculated as follows:

    • % Cell Viability = (Abs_sample / Abs_control) x 100

    • Where Abs_sample is the absorbance of the cells treated with the test compound and Abs_control is the absorbance of the vehicle-treated cells.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity Assessment: NF-κB Reporter Assay

This assay measures the activity of the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • Cells stably transfected with an NF-κB-luciferase reporter construct

  • Cell culture medium

  • Test compound

  • Inducing agent (e.g., TNF-α, LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for a specific duration.

  • Induction of NF-κB Activity: Stimulate the cells with an inducing agent (e.g., TNF-α) to activate the NF-κB pathway.

  • Incubation: Incubate the cells for an appropriate time to allow for luciferase expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the compound on NF-κB activity is determined by comparing the luciferase activity in compound-treated cells to that in stimulated, untreated cells.

Visualizing the Mechanisms

To better understand the processes involved in Moracin T's biological activities and the experimental workflows, the following diagrams are provided.

Moracin T Synthesis and Experimental Workflow

G cluster_synthesis General Moracin Synthesis cluster_extraction Natural Moracin T Extraction cluster_bioassay Biological Activity Assays A Starting Materials B Chemical Reactions A->B C Purification B->C D Synthetic Moracin T C->D I Antioxidant Assay (DPPH) D->I Testing Synthetic Compound J Anticancer Assay (MTT) D->J Testing Synthetic Compound K Anti-inflammatory Assay (NF-κB) D->K Testing Synthetic Compound E Plant Source (Morus sp.) F Extraction E->F G Isolation & Purification F->G H Natural Moracin T G->H H->I Testing Natural Compound H->J Testing Natural Compound H->K Testing Natural Compound

Caption: General workflow for synthesis, extraction, and bioactivity testing.

NF-κB Signaling Pathway Inhibition by Moracin

G cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Inflammatory Gene Expression Nucleus->Genes activates transcription Moracin Moracin Moracin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Moracin compounds.

References

Moracin T: A Comparative Analysis of Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of rising antimicrobial resistance, the exploration of novel antibacterial agents is paramount. Moracin T, a natural benzofuran derivative isolated from the stem bark of Morus mesozygia, has demonstrated notable antibacterial activity. This guide provides a comparative analysis of Moracin T's efficacy against standard antibiotics, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Quantitative Efficacy Assessment: Moracin T vs. Gentamycin

The antibacterial efficacy of Moracin T has been quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following table summarizes the comparative MIC values of Moracin T and the standard antibiotic, Gentamycin.

MicroorganismGram StainMoracin T MIC (µg/mL)[1]Gentamycin MIC (µg/mL)[1]
Bacillus cereusPositive50.625
Bacillus stearothermophilusPositive156.251.25
Staphylococcus aureusPositive312.50.625
Escherichia coliNegative51.25
Pseudomonas aeruginosaNegative52.5
Salmonella typhiNegative52.5
Shigella dysenteriaeNegative55

Key Observations:

  • Moracin T exhibited significant antibacterial activity against several Gram-negative bacteria, with MIC values as low as 5 µg/mL for Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Shigella dysenteriae.[1]

  • Notably, the efficacy of Moracin T against Shigella dysenteriae was comparable to that of Gentamycin.[1]

  • Against the tested Gram-positive bacteria, Moracin T showed varied activity, with a strong effect against Bacillus cereus (MIC of 5 µg/mL) but significantly weaker activity against Bacillus stearothermophilus and Staphylococcus aureus compared to Gentamycin.[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of a novel antimicrobial agent. The data presented above was obtained using the liquid microdilution assay, a standard method for antimicrobial susceptibility testing.

Liquid Microdilution Assay for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.

Detailed Methodology:

  • Preparation of Antimicrobial Solutions: A stock solution of Moracin T is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of decreasing concentrations. A standard antibiotic, such as Gentamycin, is prepared in the same manner to serve as a positive control.

  • Inoculum Preparation: The test bacteria are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup: 100 µL of the serially diluted antimicrobial agent is added to the wells of a 96-well plate. Subsequently, 100 µL of the standardized bacterial inoculum is added to each well.

  • Controls:

    • Growth Control: Wells containing only the growth medium and the bacterial inoculum to ensure the viability of the bacteria.

    • Sterility Control: Wells containing only the growth medium to check for contamination.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the antimicrobial agent to ensure it has no inhibitory effect on bacterial growth.

  • Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density.

Visualizing the Experimental Workflow and Potential Mechanism

To further elucidate the experimental process and the potential mode of action of Moracin T, the following diagrams are provided.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Serial Dilutions of Moracin T & Antibiotics C Dispense Dilutions into 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Visually Inspect for Growth & Determine MIC E->F

Caption: Experimental workflow for MIC determination.

While the precise signaling pathway of Moracin T's antibacterial action is still under investigation, many natural polyphenolic compounds isolated from Morus species are known to disrupt bacterial cell integrity. The proposed mechanism often involves the interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

Mechanism_of_Action cluster_cell Bacterial Cell Membrane Cell Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Causes Cytoplasm Cytoplasm DNA DNA Ribosome Ribosomes MoracinT Moracin T MoracinT->Membrane Interacts with membrane components Leakage Leakage of Intracellular Components Disruption->Leakage Leads to Death Cell Death Leakage->Death Results in

Caption: Proposed mechanism of action for Moracin T.

References

Safety Operating Guide

Proper Disposal of Moracin T: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Moracin T, a benzofuran derivative used in research.

Summary of Key Information

The following table summarizes essential information for the safe handling and disposal of Moracin T.

PropertyDataSource
Chemical Name 5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diolPubChem
Molecular Formula C₂₀H₂₀O₅PubChem[2]
Molecular Weight 340.4 g/mol PubChem[2]
Known Hazards Not classified under GHS. However, related compounds (Moracins) may be harmful to the aquatic environment.PubChem[2], BioCrick[3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.TargetMol[4]

Experimental Protocols for Disposal

The following protocols are designed to ensure the safe and compliant disposal of Moracin T waste.

Waste Identification and Segregation
  • Treat all Moracin T waste as hazardous chemical waste. This includes pure (unused) Moracin T, solutions containing Moracin T, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

  • Segregate Moracin T waste from other waste streams. Do not mix with non-hazardous trash, sharps, or biological waste.

  • Keep halogenated and non-halogenated solvent wastes separate if applicable to your experimental use of Moracin T.[5]

Waste Collection and Container Management
  • Use a designated and compatible hazardous waste container. The container should be made of a material that does not react with the waste. Plastic is often preferred.[6]

  • Ensure the container is in good condition with a secure, screw-on cap.[7]

  • Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[7]

  • Keep the waste container closed at all times, except when adding waste.[1][5][6][7]

Labeling of Waste Containers

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Moracin T"

  • The concentration of Moracin T in the waste

  • The type of solvent or other chemicals mixed with the Moracin T

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Storage of Chemical Waste
  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA). [6][7] This area should be at or near the point of waste generation.[5][6]

  • Ensure the SAA is a well-ventilated area.

  • Use secondary containment, such as a tray, to capture any potential leaks or spills.[5]

Disposal Procedure
  • Do not dispose of Moracin T down the drain or in the regular trash. [1][8]

  • Do not allow Moracin T to enter the environment. [3]

  • Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to arrange for pickup and disposal of the hazardous waste container.[6] Follow all institutional procedures for waste pickup requests.

Decontamination of Empty Containers
  • An "empty" container that held Moracin T must be properly decontaminated before being disposed of as regular trash.

  • Triple rinse the container with a suitable solvent that is capable of removing the Moracin T residue.

  • Collect the rinsate and dispose of it as hazardous waste. [1][5]

  • After triple rinsing, deface or remove the original chemical label and the hazardous waste label from the container before disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the proper disposal of Moracin T.

G Moracin T Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Collection & Containment cluster_2 Storage cluster_3 Disposal cluster_4 Empty Container Decontamination A Generate Moracin T Waste B Segregate as Hazardous Chemical Waste A->B C Use Designated, Labeled Container B->C D Keep Container Securely Closed C->D E Store in Satellite Accumulation Area D->E F Use Secondary Containment E->F G Contact EHS for Pickup F->G H Triple Rinse with Solvent I Collect Rinsate as Hazardous Waste H->I J Dispose of Decontaminated Container I->J

Caption: A flowchart illustrating the proper disposal workflow for Moracin T waste.

References

Essential Safety and Logistical Guidance for Handling Moracin T

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Moracin T, designed for researchers, scientists, and drug development professionals. Given the absence of a comprehensive safety data sheet (SDS) specifically for Moracin T, a precautionary approach is recommended, treating it as a potentially cytotoxic and hazardous compound. The following guidelines are based on best practices for handling such materials in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against potential exposure to Moracin T. All personnel handling this compound should be trained in the proper use, removal, and disposal of PPE.

Recommended PPE for Handling Moracin T

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile or neoprene gloves.[1]Minimizes the risk of exposure through tears or degradation of a single glove layer. Chemotherapy-rated gloves provide resistance to a broader range of chemicals.
Eye Protection Safety glasses with side shields or a full-face shield.[2][3]Protects eyes from splashes or aerosols of Moracin T solutions or powder. A full-face shield offers additional protection for the entire face.
Body Protection A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[1][4]Prevents contamination of personal clothing and skin.
Respiratory Protection A surgical mask should be worn at a minimum.[1][2] For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) is recommended.Protects against inhalation of Moracin T powder or aerosols.
Foot Protection Closed-toe shoes and disposable shoe covers.[1]Protects feet from spills and prevents the tracking of contaminants outside the work area.

Operational and Disposal Plans

A clear and well-rehearsed plan for the handling and disposal of Moracin T is essential to maintain a safe laboratory environment.

Experimental Workflow for Safe Handling of Moracin T

The following diagram outlines the key steps for the safe handling of Moracin T, from receiving the compound to the final disposal of waste.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase A Receiving and Unpacking B Donning Full PPE A->B Proceed to C Preparation of Workspace in a Ventilated Enclosure B->C Proceed to D Weighing and Reconstitution C->D Proceed to E Experimental Procedures D->E Proceed to F Decontamination of Workspace E->F Proceed to G Segregation and Disposal of Waste F->G Proceed to H Doffing PPE G->H Proceed to I Hand Washing H->I Final Step

Figure 1. A step-by-step workflow for the safe handling of Moracin T.

Step-by-Step Handling and Disposal Procedures:

  • Receiving and Storage : Upon receipt, inspect the container for any damage or leakage. Moracin T should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Preparation :

    • Before handling, ensure you are in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

    • Assemble all necessary materials, including PPE, spill kit, and waste containers, before starting any work.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • When weighing the solid form of Moracin T, do so in a ventilated enclosure to prevent the dispersion of powder.

    • For reconstitution, slowly add the solvent to the powder to avoid aerosolization.

    • Clearly label all containers with the compound name, concentration, date, and hazard information.

  • Spill Management :

    • In the event of a spill, immediately alert others in the area.

    • Wearing full PPE, cover the spill with absorbent material from a designated cytotoxic spill kit.

    • Carefully collect the contaminated material and place it in a labeled hazardous waste container.

    • Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.

  • Waste Disposal :

    • All disposable items that have come into contact with Moracin T, including gloves, gowns, shoe covers, and labware, must be disposed of as hazardous or cytotoxic waste.

    • Segregate waste into sharps and non-sharps containers as appropriate.

    • Follow your institution's and local regulations for the disposal of chemical waste.

  • Decontamination :

    • Thoroughly decontaminate all work surfaces and equipment after each use.

    • Use a validated decontamination procedure, which may include a sequence of cleaning agents.

  • Personnel Decontamination :

    • Remove PPE in a designated area, being careful to avoid self-contamination.

    • Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]

By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure to Moracin T and ensure a safe laboratory environment. It is imperative to consult your institution's specific safety protocols and to perform a risk assessment before beginning any new experimental work with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moracin T
Reactant of Route 2
Moracin T

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.